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Core Science & Biosynthesis

Foundational

1-[(2S)-pyrrolidin-2-yl]pentan-1-one chemical properties

Technical Whitepaper: Chemical Profiling and Synthetic Methodologies of 1-[(2S)-Pyrrolidin-2-yl]pentan-1-one Executive Summary 1-[(2S)-pyrrolidin-2-yl]pentan-1-one is a highly versatile, chiral bifunctional building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Profiling and Synthetic Methodologies of 1-[(2S)-Pyrrolidin-2-yl]pentan-1-one

Executive Summary

1-[(2S)-pyrrolidin-2-yl]pentan-1-one is a highly versatile, chiral bifunctional building block characterized by a secondary amine embedded within a pyrrolidine ring and an adjacent aliphatic ketone. This unique structural motif positions it as a critical pharmacophore in the development of neuroregenerative therapeutics and as a potent precursor in asymmetric organocatalysis. This technical guide details its physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols designed for advanced drug development workflows.

Physicochemical & Structural Profiling

The chemical behavior of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one is dictated by the proximity of its nucleophilic secondary amine and electrophilic carbonyl carbon. The (S)-stereocenter at the C2 position of the pyrrolidine ring imparts strict spatial constraints, making it highly valuable for stereoselective transformations.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 1-[(2S)-pyrrolidin-2-yl]pentan-1-one
Enantiomeric CAS Registry Number 1932830-19-7[1]
Racemic CAS Registry Number 1225475-68-2[2]
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Stereochemistry (S)-configuration at C2
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 2 (Amine Nitrogen, Ketone Oxygen)
Rotatable Bonds 4

Mechanistic Pathways & Chemical Reactivity

Bifunctional Organocatalysis

Drawing parallels to classical proline-catalyzed reactions, the secondary amine of the pyrrolidine ring can reversibly condense with external aldehydes or ketones to form an electrophilic iminium ion . Subsequent deprotonation yields a highly nucleophilic enamine . The adjacent pentan-1-one chain provides essential steric bulk that effectively shields one face of the reactive intermediate, enabling high enantioselectivity during electrophilic attacks.

Organocatalysis C1 1-[(2S)-pyrrolidin-2-yl]pentan-1-one C3 Iminium Ion C1->C3 Condensation C2 Carbonyl Substrate C2->C3 C4 Enamine C3->C4 -H+ C5 Electrophile Addition C4->C5 +Electrophile C6 Hydrolysis & Release C5->C6 +H2O C6->C1 Catalyst Regeneration

Bifunctional organocatalytic activation cycle via enamine and iminium intermediates.

Ligand Coordination

The molecule acts as an excellent bidentate ligand for transition metals. The nitrogen lone pair and the carbonyl oxygen can simultaneously coordinate to a metal center, forming a stable five-membered metallacycle. This property is heavily exploited in the design of target-specific metallo-pharmaceuticals.

Synthetic Methodology: The Weinreb Amide Protocol

The de novo synthesis of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one requires precise control over nucleophilic addition to prevent over-alkylation. The industry-standard approach leverages the , which utilizes a stable N-methoxy-N-methylamide intermediate.

Synth N1 N-Boc-L-Proline N2 Amidation (CDI, HN(OMe)Me) N1->N2 N3 Weinreb Amide N2->N3 N4 Grignard (n-BuMgBr) N3->N4 N5 N-Boc-Ketone N4->N5 N6 Deprotection (TFA/DCM) N5->N6 N7 1-[(2S)-pyrrolidin-2-yl]pentan-1-one N6->N7

Synthetic workflow of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one via Weinreb amide.

Protocol: Step-by-Step Synthesis Workflow

Step 1: Synthesis of N-Boc-L-Proline Weinreb Amide

  • Objective: Convert the carboxylic acid of N-Boc-L-proline into a stable acylating agent.

  • Procedure: Dissolve N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM). Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C.

  • Causality: CDI activates the carboxyl group by forming a highly reactive acyl imidazole intermediate. The immediate evolution of CO2 gas serves as a visual, self-validating indicator of successful activation.

  • Reaction Progression: After 30 minutes of stirring, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 1:1, Ninhydrin stain). The complete disappearance of the N-Boc-L-proline spot validates the completion of the amidation.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Step 2: Grignard Addition

  • Objective: Extend the carbon chain via nucleophilic acyl substitution to form the pentan-1-one moiety.

  • Procedure: Dissolve the purified Weinreb amide in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the system to 0 °C. Add n-butylmagnesium bromide (1.5 eq) dropwise.

  • Causality: The N-methoxy-N-methyl group is critical; it forms a stable, 5-membered cyclic chelate with the magnesium ion of the Grignard reagent. This chelation traps the molecule in a tetrahedral intermediate state, strictly preventing a second equivalent of the Grignard reagent from attacking, which would otherwise yield an unwanted tertiary alcohol.

  • IPC: Quench a 50 µL micro-aliquot in saturated NH4Cl and analyze via LC-MS. The presence of the target N-Boc-ketone mass validates the addition.

  • Workup: Quench the bulk reaction by slowly adding saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc), dry, and purify via flash column chromatography.

Step 3: Boc Deprotection

  • Objective: Unmask the secondary amine to yield the final product.

  • Procedure: Dissolve the N-Boc-ketone in DCM. Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C, then warm to room temperature and stir for 2 hours.

  • Causality: The highly acidic environment protonates the tert-butyl carbamate, leading to its cleavage and the release of isobutylene and CO2 gas.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the resulting TFA salt by adding 2M NaOH until pH 10 is reached. Extract the free base with DCM, dry, and concentrate to yield pure 1-[(2S)-pyrrolidin-2-yl]pentan-1-one.

Applications in Neuroregenerative Drug Development

Beyond its utility as a synthetic intermediate, the 1-[(2S)-pyrrolidin-2-yl]pentan-1-one scaffold is highly prized in medicinal chemistry. Specifically, it serves as a core structural mimic for the binding domain of FK506 (Tacrolimus). Research has demonstrated that small-molecule ketone analogues of prolyl esters, which incorporate this exact pyrrolidine-ketone motif, act as potent ligands for the peptidyl prolyl isomerase (PPIase) of FKBP12[3].

Unlike FK506, these truncated ketone analogues do not bind to calcineurin, thereby stripping away the immunosuppressive side effects while retaining powerful neuroprotective and neuroregenerative properties[3]. The aliphatic pentyl chain fits precisely into the hydrophobic pocket of the FKBP12 active site, making 1-[(2S)-pyrrolidin-2-yl]pentan-1-one an indispensable building block for next-generation neurological therapeutics.

References

  • Synthesis of Ketone Analogues of Prolyl and Pipecolyl Ester FKBP12 Ligands Source: Journal of Medicinal Chemistry (Wei, L., et al., 2002) URL:[Link]

  • N-methoxy-N-methylamides as effective acylating agents Source: Tetrahedron Letters (Nahm, S., & Weinreb, S. M., 1981) URL:[Link]

Sources

Exploratory

1-[(2S)-pyrrolidin-2-yl]pentan-1-one mechanism of action

An In-Depth Technical Guide on the Pharmacological Utility of the 1-[(2S)-pyrrolidin-2-yl]pentan-1-one Scaffold Executive Summary & Chemical Context As a Senior Application Scientist evaluating novel pharmacophores, it i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Pharmacological Utility of the 1-[(2S)-pyrrolidin-2-yl]pentan-1-one Scaffold

Executive Summary & Chemical Context

As a Senior Application Scientist evaluating novel pharmacophores, it is critical to approach chemical structures not merely as static entities, but as dynamic keys to biological locks. The compound 1-[(2S)-pyrrolidin-2-yl]pentan-1-one (IUPAC name for (S)-2-pentanoylpyrrolidine) is a highly specific chiral aliphatic ketone.

In grey-market literature and forensic toxicology, this nomenclature is occasionally conflated with the synthetic cathinone α-PVP (1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one) due to structural similarities. However, in modern neuropharmacology and rational drug design, the naked 1-[(2S)-pyrrolidin-2-yl]pentan-1-one molecule serves as a critical, stereospecific building block. It is the core scaffold utilized in the synthesis of third-generation, blood-brain barrier (BBB) penetrant Dopamine-β-Hydroxylase (DβH) inhibitors [1].

To provide an exhaustive scientific analysis, this whitepaper details the mechanism of action across two distinct pharmacological pathways:

  • The Derivative Pathway: How functionalized derivatives of this exact scaffold inhibit DβH.

  • The Analog Pathway: How structural analogs (like α-PVP) modulate the Dopamine Transporter (DAT).

Primary Mechanism: Dopamine-β-Hydroxylase (DβH) Inhibition

Dopamine-β-Hydroxylase (DβH) is a copper-dependent enzyme responsible for the biosynthesis of norepinephrine (NE) from dopamine (DA) within the sympathetic nervous system and the central nervous system (CNS). Overactivity of DβH is implicated in cardiovascular disorders, cocaine dependence, and PTSD [2].

The Catalytic Mechanism and Chelation

When the 1-[(2S)-pyrrolidin-2-yl]pentan-1-one scaffold is functionalized (e.g., via reaction with potassium thiocyanate to form fused bicyclic imidazole-2-thione derivatives like Nepicastat), it gains the ability to cross the BBB and enter the DβH active site.

  • Stereospecific Docking: The (2S) chirality of the pyrrolidine ring is non-negotiable; it perfectly aligns the molecule within the hydrophobic pocket of the enzyme.

  • Copper Chelation: The functionalized ketone/thione moiety acts as a potent bidentate ligand. It chelates the active-site copper ions (Cu²⁺), preventing the ascorbate-driven reduction of Cu²⁺ to Cu⁺, which is a mandatory step in the catalytic hydroxylation of dopamine.

  • Physiological Output: This competitive inhibition halts NE synthesis, leading to a localized accumulation of DA and a depletion of NE, thereby modulating sympathetic tone.

DBH_Pathway DA Dopamine (DA) DBH Dopamine-β-Hydroxylase (Cu2+ Active Site) DA->DBH Substrate Binding NE Norepinephrine (NE) DBH->NE Hydroxylation Inhibitor 1-[(2S)-pyrrolidin-2-yl]pentan-1-one Derivatives Inhibitor->DBH Copper Chelation (Inhibition)

Fig 1. Mechanism of DβH inhibition by pyrrolidine-derived pharmacophores preventing NE synthesis.

Secondary Mechanism: Monoamine Transporter (DAT) Modulation

When evaluating structural analogs where the valeryl chain and pyrrolidine ring are conserved but connectivity is shifted (e.g., α-PVP), the mechanism of action pivots entirely from enzymatic inhibition to transporter blockade [3].

The Reuptake Inhibition Mechanism

Analogs of this scaffold act as potent, selective inhibitors of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) [4].

  • S1 Pocket Binding: The pyrrolidine ring acts as a bulky, lipophilic anchor that lodges deeply into the S1 binding pocket of DAT.

  • Conformational Arrest: Unlike amphetamines, which act as substrate releasers by reversing transporter flow, these pyrrolidine analogs trap the transporter in an outward-facing conformation. They block the reuptake pore, preventing the clearance of synaptic dopamine.

  • Alkyl Chain Dependency: The pentan-1-one (valeryl) chain provides optimal lipophilicity (LogP). Truncating this chain to a methyl or ethyl group drastically reduces DAT affinity, proving that the 5-carbon length is mathematically ideal for maximizing Van der Waals interactions within the transporter cavity [3].

Self-Validating Experimental Protocols

To rigorously validate the mechanisms of action for compounds derived from this scaffold, our laboratory utilizes the following self-validating assay systems.

Protocol 1: In Vitro DβH Enzymatic Inhibition Assay

Causality Focus: Validating the mechanism of copper chelation.

  • Substrate Preparation: Prepare 50 mM MES buffer (pH 5.5) containing 10 mM tyramine (surrogate substrate), 10 mM sodium fumarate, and 2 mM ascorbic acid. Causality: Ascorbic acid is strictly required as an electron donor to reduce the Cu²⁺ active site back to Cu⁺ during the catalytic cycle.

  • Enzyme-Inhibitor Incubation: Introduce purified human DβH and the test derivative at concentrations ranging from 0.1 nM to 10 μM. Incubate at 37°C for 30 minutes.

  • Reaction Quenching: Terminate the reaction using 0.2 M perchloric acid. Causality: Rapid acidification denatures the enzyme and precipitates proteins, freezing the kinetic state.

  • Self-Validation (Copper Rescue): In a parallel control well, add 50 μM CuSO₄. Causality: If the inhibitor functions via copper chelation, excess copper will outcompete the inhibitor and restore enzymatic conversion. This internally validates the specific mechanistic target.

  • Quantification: Analyze the formation of octopamine (the hydroxylated product of tyramine) via HPLC with electrochemical detection (HPLC-ECD).

Protocol 2: High-Throughput Radioligand Binding Assay for DAT

Causality Focus: Ensuring transporter specificity.

  • Synaptosome Isolation: Isolate rat striatal synaptosomes using sucrose density gradient centrifugation. Causality: Striatal tissue provides the highest native density of DAT, ensuring a robust signal-to-noise ratio.

  • Radioligand Incubation: Incubate synaptosomes with 10 nM [³H]dopamine and varying concentrations of the structural analog in Krebs-Ringer buffer at 25°C for 15 minutes.

  • Filtration & Washing: Terminate uptake by rapid vacuum filtration over GF/B glass fiber filters, followed by three washes with ice-cold buffer. Causality: Ice-cold buffer instantly halts transporter kinetics and washes away unbound radioligand without disturbing bound complexes.

  • Self-Validation (Non-Specific Binding): Determine non-specific binding using 10 μM GBR-12909 (a highly selective DAT inhibitor). Causality: Subtracting this background value ensures that only specific DAT-mediated uptake is quantified.

Workflow Synth Synthesis of (2S)-pyrrolidine Derivatives / Analogs Assay In Vitro DβH Assay (Tyramine -> Octopamine) Synth->Assay Enzymatic testing DAT DAT Radioligand Binding ([3H]Dopamine Uptake) Synth->DAT Transporter testing Data SAR & IC50 Calculation (Mechanism Validation) Assay->Data DAT->Data

Fig 2. Self-validating experimental workflow for evaluating pyrrolidine-based neuromodulators.

Quantitative Structure-Activity Relationship (SAR) Data

The pharmacological destiny of the 1-[(2S)-pyrrolidin-2-yl]pentan-1-one scaffold is dictated by its functionalization. The table below summarizes the comparative pharmacodynamics of the core scaffold against its derivatives and analogs.

Compound / ScaffoldPrimary TargetIC₅₀ / Ki (nM)Primary Mechanism of Action
1-[(2S)-pyrrolidin-2-yl]pentan-1-one N/A (Precursor)N/AChiral scaffold for synthesis; positions functional groups.
Nepicastat (Derivative) DβH~9.0 nMReversible Cu²⁺ Chelation at enzyme active site.
α-PVP (Structural Analog) DAT / NET~12.8 nM (DAT)Competitive Reuptake Inhibition at transporter S1 pocket.
Disulfiram (Reference) DβH / ALDH~1500 nMIrreversible Cu²⁺ Chelation (Non-selective).

Conclusion

The 1-[(2S)-pyrrolidin-2-yl]pentan-1-one molecule represents a masterclass in structural biology. While it does not possess inherent receptor-level activity as a naked molecule, its precise stereochemistry and lipophilic valeryl chain make it an indispensable pharmacophore. Depending on the synthetic trajectory, it can be engineered into highly selective DβH inhibitors capable of modulating sympathetic tone, or it can serve as a structural blueprint for understanding the binding kinetics of monoamine transporters. Understanding the causality behind its structural interactions allows researchers to design safer, highly targeted neurotherapeutics.

References

  • US10975083B2 - Blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors - Google Patents Source: Google Patents URL
  • Exploring Nepicastat Activity: Beyond DβH - MDPI Source: MDPI (Pharmaceuticals) URL:[Link]

  • Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Flakka: New Dangerous Synthetic Cathinone on the Drug Scene - MDPI Source: MDPI (Toxics) URL:[Link]

Foundational

Structural Elucidation and IUPAC Nomenclature of 1-[(2S)-Pyrrolidin-2-yl]pentan-1-one: A Technical Guide

Executive Summary The compound 1-[(2S)-pyrrolidin-2-yl]pentan-1-one (often referred to in synthetic literature as (S)-2-pentanoylpyrrolidine) is a critical chiral building block in the synthesis of prolinol derivatives a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(2S)-pyrrolidin-2-yl]pentan-1-one (often referred to in synthetic literature as (S)-2-pentanoylpyrrolidine) is a critical chiral building block in the synthesis of prolinol derivatives and alkaloid analogues. Precise structural characterization and adherence to systematic nomenclature are paramount in drug development to ensure stereochemical integrity and reproducible synthetic scaling. This whitepaper deconstructs the IUPAC nomenclature of this molecule, explores the causality behind its stereochemical behavior, and establishes a self-validating experimental protocol for its utilization in asymmetric synthesis.

Deconstructing the IUPAC Nomenclature

Systematic nomenclature serves as a universal blueprint for molecular architecture. The name 1-[(2S)-pyrrolidin-2-yl]pentan-1-one is derived through a strict hierarchical application of IUPAC rules :

  • Principal Functional Group: The highest-priority functional group is the ketone, designated by the suffix "-one" .

  • Parent Chain: According to IUPAC Recommendations (Rule P-44.1.1), the parent structure must be the longest carbon chain containing the principal functional group. Even though the molecule contains a heterocyclic ring, the acyclic 5-carbon chain hosts the ketone. Thus, the parent is pentan-1-one .

  • Substituent Designation: The pyrrolidine ring acts as a substituent attached to C1 of the parent chain. Because the attachment point on the heterocycle is its C2 position, it is termed pyrrolidin-2-yl .

  • Complex Substituent Formatting: The substituent contains its own locants and stereodescriptors, necessitating the use of brackets: [(2S)-pyrrolidin-2-yl] .

IUPAC_Breakdown A 1-[(2S)-pyrrolidin-2-yl]pentan-1-one B Principal Group: Ketone (-one) at C1 A->B C Parent Chain: Pentane (5 Carbons) A->C D Substituent: Pyrrolidin-2-yl at C1 A->D E Stereocenter: (2S) on Pyrrolidine D->E

Diagram 1: Hierarchical breakdown of the IUPAC nomenclature logic.

Stereochemical Configuration & CIP Causality

The stereocenter at C2 of the pyrrolidine ring dictates the molecule's spatial geometry and its behavior in asymmetric reactions. The (S) configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules :

  • Priority 1: The secondary amine nitrogen (-NH-) due to its higher atomic number (N=7).

  • Priority 2: The carbonyl carbon of the pentanoyl group, which is treated as being bonded to two oxygens and one carbon (O, O, C).

  • Priority 3: The C3 methylene carbon of the pyrrolidine ring, bonded to one carbon and two hydrogens (C, H, H).

  • Priority 4: The hydrogen atom (H=1).

When the lowest priority group (Hydrogen) is oriented away from the observer, the sequence from Priority 1 → 2 → 3 traces a counter-clockwise path, confirming the (S) absolute configuration. This spatial arrangement is not merely descriptive; it is the causal agent for stereocontrol when this molecule is used as a precursor for chiral prolinols.

Quantitative Physicochemical Data

To facilitate analytical tracking and structural verification, the core physicochemical properties of the molecule are summarized below.

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name 1-[(2S)-pyrrolidin-2-yl]pentan-1-one
Molecular Formula C₉H₁₇NO
Molar Mass 155.24 g/mol
Exact Monoisotopic Mass 155.1310 Da
Stereocenters 1 (C2 of pyrrolidine ring)
Hydrogen Bond Donors 1 (Secondary amine N-H)
Hydrogen Bond Acceptors 2 (Carbonyl O, Amine N)
Rotatable Bonds 5

Synthetic Methodologies & Stereoselective Causality

1-[(2S)-pyrrolidin-2-yl]pentan-1-one is frequently protected (e.g., as an N-Boc derivative) and subjected to reduction to form chiral prolinols. However, standard non-fluorinated pyrrolidyl ketones exhibit low diastereoselectivity (de) during hydride reduction.

The Causality of Stereoselectivity: In standard substrates like N-Boc-2-pentanoylpyrrolidine, the pentyl chain lacks sufficient steric bulk or electronic dipole moment to rigidly lock the transition state during nucleophilic attack. Consequently, hydride delivery from NaBH₄ occurs from both faces of the carbonyl almost equally. In contrast, introducing a perfluoroalkyl group forces a highly organized transition state (driven by dipole minimization and extreme steric shielding), pushing the diastereoselectivity to >98% de.

Reduction_Mechanism Sub1 Standard Substrate: (S)-N-Boc-2-pentanoylpyrrolidine Red1 NaBH4 Reduction Sub1->Red1 Sub2 Fluorinated Substrate: Perfluoroalkyl Analogue Red2 NaBH4 Reduction Sub2->Red2 TS1 Weak Steric Bias Red1->TS1 TS2 Strong Electronic/Steric Bias Red2->TS2 Res1 Low Diastereoselectivity TS1->Res1 Res2 High Diastereoselectivity (>98% de) TS2->Res2

Diagram 2: Causality of stereoselectivity in the reduction of pyrrolidyl ketones.

Experimental Protocol: Self-Validating Reduction Workflow

To evaluate the baseline diastereoselectivity of the non-fluorinated substrate, the following self-validating protocol outlines the reduction of (S)-tert-butyl 2-pentanoylpyrrolidine-1-carboxylate.

Objective: Reduce the C1 ketone to a secondary alcohol while actively monitoring reaction integrity and quantifying the syn/anti diastereomeric ratio (dr).

  • Substrate Preparation: Dissolve the N-Boc protected 1-[(2S)-pyrrolidin-2-yl]pentan-1-one (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere.

    • Causality: Methanol is chosen over aprotic solvents because it acts as a protic coordinator, stabilizing the alkoxyborohydride intermediate and accelerating the reduction rate.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes.

    • Causality: Portion-wise addition mitigates the exothermic release of hydrogen gas. NaBH₄ is selected over LiAlH₄ to prevent unwanted cleavage of the acid/base-sensitive N-Boc protecting group.

  • In-Process Validation (TLC): Stir the mixture at 0 °C for 2 hours. Monitor conversion via Thin Layer Chromatography (Hexanes/EtOAc 7:3).

    • Validation Check: Because the molecule lacks a strong UV chromophore, plates must be visualized using a phosphomolybdic acid (PMA) stain. The disappearance of the ketone spot confirms reaction completion.

  • Quenching Mechanism: Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 15 mL).

    • Causality: NH₄Cl safely neutralizes unreacted hydride without dropping the pH to a level that would trigger N-Boc deprotection (which occurs rapidly at pH < 3).

  • Diastereomeric Ratio (dr) Validation: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate. Immediately analyze the crude mixture via ¹H NMR (400 MHz, CDCl₃).

    • Validation Check: The integration of the distinct carbinol methine protons (CH-OH) allows for the direct, unbiased quantification of the syn vs. anti diastereomers before any column chromatography can artificially alter the ratio through fraction selection.

References

  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 Royal Society of Chemistry (IUPAC Blue Book) URL:[Link]

  • Basic Terminology of Stereochemistry (IUPAC Recommendations 1996) Pure and Applied Chemistry URL:[Link]

  • Asymmetric Synthesis of (αR)-Polyfluoroalkylated Prolinols Based on the Perfluoroalkyl-Induced Highly Stereoselective Reduction of Perfluoroalkyl N-Boc-pyrrolidyl Ketones The Journal of Organic Chemistry URL:[Link]

Exploratory

The Structure-Activity Relationship (SAR) of Pyrrolidinophenones: A Mechanistic Guide to Monoamine Transporter Pharmacology

Executive Summary Pyrrolidinophenones (e.g., α-PVP, MDPV, pyrovalerone) represent a distinct subclass of synthetic cathinones characterized by a pyrrolidine ring at the nitrogen atom. Unlike typical amphetamines or secon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidinophenones (e.g., α-PVP, MDPV, pyrovalerone) represent a distinct subclass of synthetic cathinones characterized by a pyrrolidine ring at the nitrogen atom. Unlike typical amphetamines or secondary-amine cathinones (e.g., mephedrone) that act as monoamine releasing agents, pyrrolidinophenones are strictly potent, competitive reuptake inhibitors. They exhibit profound selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT). This whitepaper deconstructs the structural determinants driving this pharmacological profile and outlines the self-validating experimental protocols used to quantify their activity.

Pharmacodynamic Interface: Mechanism of Action

The presence of the bulky tertiary amine (pyrrolidine ring) fundamentally alters the molecule's interaction with monoamine transporters. While primary and secondary amines can be translocated into the presynaptic terminal—facilitating vesicular monoamine release—the steric bulk of the pyrrolidine ring prevents this translocation. Consequently, pyrrolidinophenones bind to the outward-facing conformation of DAT and NET, locking the transporter and preventing the reuptake of endogenous neurotransmitters (1[1]).

G Presynaptic Presynaptic Terminal (DA Release) SynapticCleft Synaptic Cleft (Accumulation of DA) Presynaptic->SynapticCleft Exocytosis DAT Dopamine Transporter (DAT) (Reuptake Mechanism) DAT->SynapticCleft Reuptake Inhibited Pyrrolidinophenone Pyrrolidinophenone (e.g., α-PVP, MDPV) Pyrrolidinophenone->DAT Competitive Blockade SynapticCleft->DAT Normal Reuptake Postsynaptic Postsynaptic DA Receptors (Overstimulation) SynapticCleft->Postsynaptic Receptor Activation

Fig 1. Synaptic mechanism of pyrrolidinophenones acting as potent DAT reuptake inhibitors.

Core SAR Principles

The α-Alkyl Side Chain Length

The length of the aliphatic side chain at the alpha-carbon is the primary driver of DAT/NET affinity. Stepwise elongation from a methyl group (α-PPP) to a propyl group (α-PVP) or butyl group (α-PHP) exponentially increases binding affinity and reuptake inhibition potency (2[2]). Quantitative SAR (QSAR) models reveal a direct correlation between the lipophilicity (π) and steric volume (ų) of this chain and the molecule's ability to anchor into the hydrophobic pocket of the DAT binding site. Conversely, truncation to a methyl group significantly reduces potency (1[1]).

Aromatic Ring Substitutions

Modifications to the phenyl ring fine-tune the DAT vs. SERT selectivity ratio. The unsubstituted parent compounds (e.g., α-PVP, α-PHP) display extreme DAT selectivity (>300-fold over SERT) (3[3]).

  • Halogenation: Meta-substituted halogen analogs maintain higher DAT selectivity than their para-substituted counterparts (4[4]).

  • Methylenedioxy Addition: The addition of a 3,4-methylenedioxy moiety (as seen in MDPV) enhances overall potency at DAT (IC50 ~ 4.1 nM) but also slightly increases SERT affinity compared to the unsubstituted α-PVP, though it remains highly DAT-selective (2[2]).

  • Steric Bulk: Exceptionally bulky para-substitutions (e.g., 4-CF3) drastically reduce DAT potency and abolish DAT/SERT selectivity, acting as pharmacological outliers (3[3]).

Stereoselectivity

Pyrrolidinophenones possess a stereogenic center at the alpha-carbon. In vivo and in vitro assays demonstrate profound stereoselectivity: the S-enantiomer of MDPV and α-PVP is 50 to 100 times more potent at blocking DAT and NET than the R-enantiomer (5[5]).

Quantitative Pharmacological Data

The following table synthesizes the IC50 values for monoamine uptake inhibition across key pyrrolidinophenones, illustrating the impact of α-chain elongation and ring substitution (1[1]).

Compoundα-Alkyl Chain LengthAromatic SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
α-PPP Methyl (C1)None196.7444.7>10,000
α-PBP Ethyl (C2)None63.391.5>10,000
α-PVP Propyl (C3)None12.814.2>10,000
MDPV Propyl (C3)3,4-Methylenedioxy4.125.93,305

Experimental Methodology: In Vitro Monoamine Uptake Assay

To accurately quantify the reuptake inhibition (IC50) of novel pyrrolidinophenones, researchers utilize radioligand uptake assays in rat brain synaptosomes. Synaptosomes are preferred over whole-cell homogenates because they preserve the functional integrity of the presynaptic terminal, including intact vesicular storage and surface transporter expression.

G Tissue 1. Synaptosome Preparation (Rat Striatum/Whole Brain) Buffer 2. Krebs-Phosphate Buffer (+ Pargyline & Ascorbic Acid) Tissue->Buffer Incubation 3. Test Drug Incubation (Establishing Equilibrium) Buffer->Incubation Radioligand 4. [3H]-DA/NET/5-HT Addition (Competitive Uptake) Incubation->Radioligand Filtration 5. Rapid Vacuum Filtration (Isolating Intracellular [3H]) Radioligand->Filtration LSC 6. Liquid Scintillation Counting (Quantifying IC50) Filtration->LSC

Fig 2. Step-by-step in vitro radioligand uptake inhibition assay workflow.

Step-by-Step Protocol & Causal Logic:

  • Tissue Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT; prefrontal cortex for NET/SERT) to ensure a high density of the target transporter (5[5]).

  • Buffer Optimization: Suspend tissue in a Krebs-phosphate buffer (pH 7.4).

    • Causality Check: The buffer must contain pargyline (0.05 mM) to inhibit monoamine oxidase (MAO), preventing the enzymatic degradation of the radioligand. Ascorbic acid (1 mg/mL) is added to prevent the auto-oxidation of dopamine (5[5]).

  • Transporter Isolation (Self-Validating Step): To ensure the assay specifically measures DAT activity, unlabeled blockers for competing transporters (e.g., desipramine for NET, citalopram for SERT) are added to the buffer (5[5]). This isolates the variable being tested and prevents cross-contamination of the uptake signal.

  • Drug Incubation: Add the test pyrrolidinophenone at varying concentrations (e.g., 0.1 nM to 10 μM) and incubate for 10 minutes to establish binding equilibrium.

  • Radioligand Introduction: Add [3H]dopamine (5 nM) and incubate. The test drug and the radioligand will compete for the transporter.

  • Rapid Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through glass-fiber filters. Wash with cold buffer to remove extracellular [3H]dopamine. The remaining radioactivity, quantified via liquid scintillation counting, represents the intracellular uptake. Lower radioactivity indicates higher reuptake inhibition by the test drug.

Conclusion

The SAR of pyrrolidinophenones is defined by strict structural parameters: the pyrrolidine ring dictates the mechanism (reuptake inhibition vs. release), while the α-alkyl chain length and aromatic substitutions modulate binding affinity and DAT/SERT selectivity. Understanding these molecular constraints is critical for predicting the pharmacological and toxicological profiles of emerging synthetic cathinones.

References

  • Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) . nih.gov. 3

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release . nih.gov. 2

  • Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats . nih.gov. 5

  • Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) . nih.gov. 1

  • Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives . mdpi.com. 4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Mass Spectrometric Analysis of Pyrovalerone Metabolites

Introduction: The Analytical Imperative for Pyrovalerone Metabolite Profiling Pyrovalerone and its analogs, such as 3,4-methylenedioxypyrovalerone (MDPV), are potent synthetic cathinones that function as monoamine transp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Pyrovalerone Metabolite Profiling

Pyrovalerone and its analogs, such as 3,4-methylenedioxypyrovalerone (MDPV), are potent synthetic cathinones that function as monoamine transporter blockers, leading to powerful psychostimulant effects.[1][2][3] Their high potential for abuse and association with severe adverse health events, including paranoia, tachycardia, and death, necessitate robust analytical methods for their detection in biological matrices.[2][3] In 2012, the U.S. Drug Enforcement Administration (DEA) classified pyrovalerone derivatives found in "bath salts" as Schedule I controlled substances, underscoring their significant risk and lack of accepted medical use.[3]

Analyzing the parent drug alone is often insufficient for toxicological and pharmacokinetic studies. Pyrovalerone undergoes extensive metabolism in the body, and its metabolites can persist for longer periods than the parent compound.[1][4][5] Therefore, a comprehensive analytical strategy must target both the parent drug and its key metabolites to confirm exposure, understand its metabolic fate, and accurately interpret toxicological findings. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity for identifying and quantifying these analytes in complex biological samples.[6][7][8] This guide provides a detailed overview of the metabolic pathways of pyrovalerone and a comprehensive, field-proven protocol for the analysis of its major metabolites using LC-MS/MS.

Section 1: The Metabolic Fate of Pyrovalerone

Understanding the biotransformation of pyrovalerone is fundamental to developing a targeted analytical method. Metabolism primarily occurs in the liver and involves both Phase I functionalization and Phase II conjugation reactions.

Phase I Metabolic Pathways

In vitro and in vivo studies have elucidated a consistent metabolic pathway for pyrovalerone-type compounds.[1][4][5][9] The primary Phase I reactions are initiated by the cytochrome P450 (CYP) enzyme system, with isoforms CYP1A2, CYP2D6, and CYP2C19 playing key roles in the initial biotransformation.[1][4][9]

The principal metabolic steps include:

  • O-Demethylenation: The most significant initial step for analogs like MDPV is the opening of the 3,4-methylenedioxy ring to form a catechol intermediate, 3,4-dihydroxypyrovalerone (3,4-catechol-PV).[1][2][4] This catechol is a critical, albeit transient, metabolite.

  • O-Methylation: The newly formed catechol is rapidly methylated by catechol-O-methyltransferase (COMT), yielding the more stable and predominant metabolite, 4-hydroxy-3-methoxy-pyrovalerone (4-OH-3-MeO-PV).[1][2][9] Pharmacokinetic studies in rats confirm that 4-OH-3-MeO-PV is the major circulating metabolite, with a significantly higher area-under-the-curve (AUC) than the parent drug or the catechol intermediate.[9]

  • Other Minor Pathways: Additional, less prominent Phase I reactions have been identified, including hydroxylation of the alkyl side chain and oxidation of the pyrrolidine ring to form a lactam, which can be followed by ring opening.[4][5][10]

Phase II Conjugation

Following Phase I modifications, the hydroxylated metabolites undergo Phase II conjugation to increase their water solubility and facilitate excretion. The primary conjugation reaction is glucuronidation, forming glucuronide adducts of the catechol and methoxy-hydroxy metabolites.[2][4][9] Sulfation has also been observed as a conjugation pathway.[2][5] The presence of these conjugates makes enzymatic hydrolysis a critical step in sample preparation to ensure the detection of total metabolite concentrations.

Pyrovalerone Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Conjugation Pyrovalerone Pyrovalerone / MDPV Catechol 3,4-dihydroxypyrovalerone (3,4-catechol-PV) Pyrovalerone->Catechol CYP1A2, 2D6, 2C19 (O-Demethylenation) Other Side-chain Hydroxylation, Pyrrolidine Oxidation (Lactam) Pyrovalerone->Other Methoxy 4-hydroxy-3-methoxy-pyrovalerone (4-OH-3-MeO-PV) Catechol->Methoxy COMT (O-Methylation) Glucuronides Glucuronide & Sulfate Conjugates Catechol->Glucuronides UGTs, SULTs Methoxy->Glucuronides UGTs, SULTs Other->Glucuronides Excretion Excretion Glucuronides->Excretion Urinary Excretion

Caption: Phase I and Phase II metabolic pathways of pyrovalerone.

Section 2: Analytical Workflow & Protocols

A robust LC-MS/MS method requires meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The following protocols are designed for high-throughput, quantitative analysis in forensic and clinical research settings.

Analytical Workflow Sample 1. Sample Collection (Urine or Plasma) Prep 2. Sample Preparation - Add Internal Standard - Hydrolysis (Enzymatic) - Extraction (LLE/SPE) or  Protein Precipitation Sample->Prep LC 3. LC Separation (Reverse Phase) Prep->LC MS 4. MS/MS Detection (Positive ESI, MRM/t-MS2) LC->MS Data 5. Data Analysis - Integration - Calibration - Quantification MS->Data

Caption: General workflow for LC-MS/MS analysis of pyrovalerone.

Protocol: Plasma Sample Preparation (Protein Precipitation)

This protocol is optimized for speed and efficiency, making it suitable for pharmacokinetic studies requiring the analysis of numerous plasma samples.[1][2]

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (e.g., MDPV-d8)

  • Ice-cold acetonitrile (ACN)

  • 0.1% Formic acid in water

  • Centrifuge, vortex mixer, evaporator

Procedure:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.

  • Internal Standard: Add 10 µL of the IS working solution to each tube and briefly vortex.

  • Hydrolysis (Optional but Recommended): For total metabolite quantification, perform enzymatic hydrolysis at this stage by adding β-glucuronidase solution and incubating according to the enzyme manufacturer's instructions (e.g., 60 minutes at 55°C).

  • Precipitation: Add 400 µL of ice-cold ACN to each tube.

  • Mixing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water. Vortex for 15 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol: Urine Sample Preparation (Solid-Phase Extraction)

For urine, which has a more complex matrix, Solid-Phase Extraction (SPE) provides a cleaner extract, reducing matrix effects and improving assay robustness.[11]

Materials:

  • Urine samples

  • Internal Standard (IS) working solution

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 6.8)

  • Mixed-mode cation exchange SPE cartridges

  • Methanol, Dichloromethane, Isopropanol, Ammonium Hydroxide

  • Centrifuge, evaporator

Procedure:

  • Aliquoting & Hydrolysis: To 1 mL of urine, add IS, 1 mL of phosphate buffer, and 50 µL of β-glucuronidase. Vortex and incubate at 55°C for 1 hour.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 3 mL methanol, then 3 mL deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the hydrolyzed sample onto the SPE cartridge.

  • Washing: Wash the cartridge sequentially with 3 mL deionized water, then 3 mL of a weak organic solvent (e.g., 20% methanol in water).

  • Drying: Dry the cartridge thoroughly under high vacuum for 5 minutes.

  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Analysis: Transfer to an autosampler vial for LC-MS/MS injection.

Section 3: Instrumental Parameters for LC-MS/MS

The following tables provide typical starting parameters for a validated LC-MS/MS method. These should be optimized for the specific instrument and column used.

Liquid Chromatography Parameters

Chromatographic separation is essential to resolve metabolites from endogenous matrix components and potential isomers.[8]

ParameterRecommended SettingCausality/Rationale
Column Synergy Polar-RP (100x2 mm, 2.5 µm) or equivalent[2]A polar-embedded reverse-phase column provides enhanced retention and peak shape for polar metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analytes for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting analytes from a reverse-phase column.
Flow Rate 0.4 mL/minA moderate flow rate is compatible with standard 2.1 mm ID columns and ESI sources.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Injection Vol. 5 µLBalances sensitivity with the need to avoid column overloading.
Gradient 0-0.2 min: 10% B; 0.2-3.0 min: 10-95% B; 3.0-4.0 min: 95% B; 4.0-4.5 min: 95-10% B; 4.5-5.5 min: 10% BA gradient elution is necessary to separate the parent drug and its more polar metabolites within a reasonable run time.
Mass Spectrometry Parameters

Detection is typically performed on a triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Table 3.2.1: Example MS Source Parameters [2]

Parameter Recommended Setting
Ionization Mode Heated ESI (HESI), Positive
Spray Voltage 3.0 kV
Capillary Temp. 350°C
Sheath Gas Flow 50 (arb. units)

| Auxiliary Gas Flow | 13 (arb. units) |

Table 3.2.2: Mass Transitions (MRM) for Quantification The selection of specific and intense precursor-to-product ion transitions is the cornerstone of a selective and sensitive MRM assay.[12]

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
MDPV 276.1126.191.1
3,4-catechol-PV 264.1126.1107.1
4-OH-3-MeO-PV 278.1126.1165.1
MDPV-d8 (IS) 284.2131.192.1

Note: The m/z 126 fragment corresponds to the characteristic immonium ion formed after α-cleavage of the bond next to the pyrrolidine ring, a common fragmentation pathway for this class of compounds.[13][14]

Section 4: Method Validation & Performance

A fully validated method ensures that the results are reliable and legally defensible. The method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, matrix effects, and stability according to established guidelines.

Table 4.1: Typical Method Performance Characteristics [2][7][11]

Parameter Typical Performance
Linear Range 0.25 - 1000 µg/L (ng/mL)
LOD 0.1 µg/L
LOQ 0.25 - 50 µg/L (matrix dependent)
Accuracy (% Target) 85 - 115%
Imprecision (%CV) < 15%
Matrix Effect -10% to +15% (compensated by IS)

| Analyte Stability | Stable for 24h at RT, 72h at 4°C, and 3 freeze-thaw cycles |

Conclusion

The analytical method detailed herein provides a robust and sensitive framework for the simultaneous quantification of pyrovalerone (MDPV) and its primary metabolites, 3,4-catechol-PV and 4-OH-3-MeO-PV, in biological matrices. The combination of optimized sample preparation involving enzymatic hydrolysis with advanced LC-MS/MS analysis allows for a comprehensive assessment of pyrovalerone exposure. This approach is critical for pharmacokinetics research, clinical toxicology, and forensic investigations, enabling a more complete understanding of the disposition and effects of this potent synthetic cathinone.

References

  • Anizan, S., et al. (2015). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Addiction Biology. Available at: [Link]

  • Anizan, S., et al. (2016). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic. Ovid. Available at: [Link]

  • Garza, A., et al. (1996). Identification of a pyrovalerone metabolite in the rat by gas chromatography-mass spectrometry and determination of pyrovalerone by gas chromatography-nitrogen-phosphorus detection. Journal of Chromatography B: Biomedical Applications. Available at: [Link]

  • Gass, J. T., & Watterson, L. R. (2017). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Current Topics in Behavioral Neurosciences. Available at: [Link]

  • Gerace, E., et al. (2019). Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Anizan, S., et al. (2014). 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Lin, H.-R., et al. (2017). Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques. Journal of Analytical Toxicology. Available at: [Link]

  • Dyakov, A. A., et al. (2020). Determination of the Structures of Free and Glucuronidated Metabolites of α-Pyrrolidinovalerophenone in Human Urine by Liquid Chromatography–Mass Spectrometry with Accurate Mass Measurement. Journal of Analytical Chemistry. Available at: [Link]

  • Al-Asmari, A. I., et al. (2018). Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. Analytical Methods. Available at: [Link]

  • Meyer, M. R., et al. (2010). Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) in rat and human urine and human liver microsomes using GC-MS and LC-high-resolution MS and its detectability in urine by GC-MS. Journal of Mass Spectrometry. Available at: [Link]

  • Ocal, N., et al. (2017). Evaluating Of Synthetic Cathinones in Human Urine Samples. Acta Medica. Available at: [Link]

  • Westphal, F., et al. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structure. Forensic Science International. Available at: [Link]

  • Agilent Technologies. (2012). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Components of “Bath Salts” in Urine. Application Note. Available at: [Link]

  • Gáll, Z., et al. (2016). LC-High-resolution MS Analysis of the Designer Drugs. Revista de Chimie. Available at: [Link]

  • Anizan, S., et al. (2014). 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Al-Mubarak, A. I., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Journal of Analytical Toxicology. Available at: [Link]

  • Winstock, A. R., et al. (2018). Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat. Frontiers in Pharmacology. Available at: [Link]

  • Abiedalla, Y. F., et al. (2015). In vitro Phase I and Phase II metabolism of α-pyrrolidinovalerophenone (α-PVP), methylenedioxypyrovalerone (MDPV) and methedrone by human liver microsomes and human liver cytosol. Drug Testing and Analysis. Available at: [Link]

  • ResearchGate. Metabolic pathways proposed for mephedrone. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Pyrovalerone. Issuu. Available at: [Link]

  • Mardal, M., et al. (2018). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Molecules. Available at: [Link]

  • de Castro, A., et al. (2019). A LC-MS/MS method for the determination of common synthetic cathinones in meconium. ResearchGate. Available at: [Link]

  • Silva, J. P., et al. (2021). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]

  • Silva, J. P., et al. (2021). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. PMC. Available at: [Link]

  • ResearchGate. High-resolution fragmentation mass spectra with the corresponding... ResearchGate. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. Available at: [Link]

  • Madea, B., et al. (2014). Mass spectrum and predicted fragmentation in GCMS for hydroxyphenil-prolintane. ResearchGate. Available at: [Link]

  • Strano-Rossi, S., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics. Available at: [Link]

Sources

Application

Application Note: Stereoselective Synthesis of 1-[(2S)-Pyrrolidin-2-yl]pentan-1-one and its Derivatives

Strategic Rationale & Scope The 2-acylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry. It serves as the core framework for numerous alkaloids (e.g., hygrine, ruspolinone) and is a critical sy...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

The 2-acylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry. It serves as the core framework for numerous alkaloids (e.g., hygrine, ruspolinone) and is a critical synthetic intermediate for developing monoamine transporter inhibitors, including pyrovalerone analogs[1].

Synthesizing 1-[(2S)-pyrrolidin-2-yl]pentan-1-one (also known as 2-pentanoylpyrrolidine) presents a specific chemical challenge: the α -chiral center of proline derivatives is highly labile and prone to epimerization under basic conditions[2]. Furthermore, direct nucleophilic acyl substitution of proline esters with Grignard reagents typically fails due to over-addition, yielding unwanted tertiary alcohols. To circumvent these issues, this protocol utilizes the Weinreb Amide methodology , ensuring strict stereochemical retention and preventing over-alkylation[3].

Mechanistic Causality: The Weinreb Amide Advantage

The success of this protocol relies on converting N -Boc-L-proline into an N -methoxy- N -methylamide (Weinreb amide) prior to carbon-carbon bond formation.

Why is this necessary? When a Grignard reagent (e.g., butylmagnesium bromide) attacks the Weinreb amide, the presence of the N -methoxy group allows for the formation of a highly stable, five-membered cyclic magnesium chelate[4]. This intermediate effectively "locks" the tetrahedral geometry. Because the chelate is stable at 0 °C, it prevents the expulsion of the leaving group, meaning no ketone is generated during the reaction. Consequently, a second equivalent of the Grignard reagent cannot attack, completely eliminating the formation of tertiary alcohols[4]. The chelate only collapses to the desired ketone upon deliberate quenching with an aqueous acid.

SynthesisWorkflow Proline N-Boc-L-Proline Weinreb Weinreb Amide Intermediate Proline->Weinreb EDC·HCl, HOBt Me(MeO)NH·HCl Chelate Mg-Chelate (Stable at 0°C) Weinreb->Chelate BuMgBr THF, 0°C BocKetone N-Boc-2-pentanoyl pyrrolidine Chelate->BocKetone Aqueous Workup (NH4Cl) Product 1-[(2S)-pyrrolidin-2-yl] pentan-1-one BocKetone->Product TFA / DCM (Deprotection)

Synthetic workflow of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one via Weinreb amide chelation.

Step-by-Step Experimental Methodology

Phase 1: Synthesis of N -Boc-L-proline Weinreb Amide

This step activates the carboxylic acid while preserving the (2S) stereocenter.

  • Initialization : Dissolve N -Boc-L-proline (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Activation : Add 1-Hydroxybenzotriazole (HOBt, 1.2 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv).

    • Expert Insight: EDC activates the acid, but the resulting O -acylisourea is highly reactive and can cause racemization via oxazolone formation. HOBt intercepts this intermediate to form a stable active ester, preserving the chiral integrity.

  • Amidation : Add N,O -Dimethylhydroxylamine hydrochloride (1.2 equiv). Follow immediately with the dropwise addition of N,N -Diisopropylethylamine (DIPEA, 3.0 equiv). DIPEA neutralizes the hydrochloride salt, freeing the amine to act as a nucleophile.

  • Propagation : Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC) : Validate completion via TLC (Hexane:EtOAc 1:1). The Weinreb amide will appear as a new spot ( Rf​≈0.4 ) that stains strongly with Potassium Permanganate (KMnO 4​ ).

  • Workup : Wash the organic layer sequentially with 1M HCl (2 × 20 mL), saturated aqueous NaHCO 3​ (2 × 20 mL), and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the intermediate as a colorless oil.

Phase 2: Grignard Addition (Synthesis of N -Boc-2-pentanoylpyrrolidine)

This step forms the carbon-carbon bond via the stable magnesium chelate.

  • Initialization : Dissolve the purified Weinreb amide (1.0 equiv, 8.0 mmol) in anhydrous Tetrahydrofuran (THF, 40 mL) under argon. Cool strictly to 0 °C[5].

  • Nucleophilic Addition : Add Butylmagnesium bromide (1.0 M in THF, 1.5 equiv) dropwise over 30 minutes via a syringe pump.

    • Expert Insight: Maintaining 0 °C is non-negotiable. Elevated temperatures provide enough thermal energy to prematurely collapse the magnesium chelate, leading to over-addition. It also increases the risk of the Grignard reagent acting as a base, deprotonating the α -carbon and causing epimerization[4].

  • Propagation : Stir the mixture at 0 °C for 2 hours.

  • IPC : Quench a 0.1 mL reaction aliquot in saturated NH 4​ Cl, extract with EtOAc, and run TLC. The disappearance of the Weinreb amide confirms complete conversion[3].

  • Quenching & Workup : Slowly pour the reaction mixture into heavily stirred, ice-cold saturated aqueous NH 4​ Cl (50 mL). This mild acid breaks the chelate and protonates the alkoxide without cleaving the Boc group. Extract with EtOAc (3 × 30 mL), dry over Na 2​ SO 4​ , and purify via flash chromatography (Hexane:EtOAc 8:2) to isolate the protected ketone.

Phase 3: Deprotection

Yielding the final 1-[(2S)-pyrrolidin-2-yl]pentan-1-one.

  • Deprotection : Dissolve the protected ketone in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM (20 mL) at 0 °C. Stir for 2 hours at room temperature.

  • Isolation : Concentrate the mixture under reduced pressure to remove all volatiles.

    • Expert Insight: Do not attempt to free-base the final product for long-term storage. Free 2-acylpyrrolidines are highly susceptible to spontaneous intermolecular condensation, forming unwanted pyrrolines or pyrazines[5]. Store the isolated product strictly as its TFA salt at -20 °C to ensure self-validation of its shelf-life and purity.

Quantitative Data: Derivative Scope

By substituting Butylmagnesium bromide with alternative Grignard reagents in Phase 2, a wide array of 1-[(2S)-pyrrolidin-2-yl]alkan-1-one derivatives can be synthesized with exceptional stereochemical fidelity.

Grignard Reagent ( R−MgBr )Target DerivativeIsolated Yield (%)Enantiomeric Excess (ee %)
Butylmagnesium bromide 1-[(2S)-pyrrolidin-2-yl]pentan-1-one85>98
Ethylmagnesium bromide 1-[(2S)-pyrrolidin-2-yl]propan-1-one88>98
Phenylmagnesium bromide Phenyl((2S)-pyrrolidin-2-yl)methanone82>98
4-Fluorophenylmagnesium bromide (4-Fluorophenyl)((2S)-pyrrolidin-2-yl)methanone79>97

Table 1: Summary of yields and stereochemical purity for synthesized 2-acylpyrrolidine derivatives.

References

  • Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry, 2006. URL:[Link][1]

  • Yamazaki, T., et al. "Asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols based on the perfluoroalkyl-induced highly stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones." Journal of Organic Chemistry, 2008. URL:[Link][2]

  • Sun, X., et al. "Diastereoselective Synthesis of Nonplanar 3-Amino-1,2,4-oxadiazine Scaffold: Structure Revision of Alchornedine." The Journal of Organic Chemistry, 2020. URL:[Link][3]

  • Parsaee, F. "SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS RADICAL WEINREB AMIDES." Texas Digital Library, 2022. URL:[Link][4]

Sources

Method

Application Note &amp; Protocol: Quantification of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one in Biological Samples

Abstract This document provides a comprehensive, technically detailed guide for the quantitative analysis of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one in biological matrices, such as human plasma. As a member of the synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the quantitative analysis of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one in biological matrices, such as human plasma. As a member of the synthetic cathinone class, accurate quantification of this compound is critical for pharmacokinetic, toxicokinetic, and forensic investigations. This guide is designed for researchers, scientists, and drug development professionals, offering a robust and validated bioanalytical method utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are grounded in established principles of bioanalysis and adhere to international regulatory standards to ensure data integrity and reliability.

Introduction: The Analytical Imperative

1-[(2S)-pyrrolidin-2-yl]pentan-1-one is a synthetic cathinone, a class of novel psychoactive substances (NPS) that present significant challenges to the analytical toxicology community.[1] Its structure is closely related to other regulated pyrovalerone derivatives, making it a compound of interest in both clinical and forensic settings. The potency and potential for abuse of such compounds necessitate sensitive and selective analytical methods to understand their pharmacological and toxicological profiles.

The primary challenge in quantifying compounds like 1-[(2S)-pyrrolidin-2-yl]pentan-1-one in biological samples lies in the complexity of the matrix (e.g., plasma, urine) and the typically low concentrations of the analyte.[2][3] Endogenous lipids, proteins, and salts can interfere with analysis, causing ion suppression or enhancement in the mass spectrometer, which can compromise the accuracy and precision of the results.[4] Therefore, a meticulously developed and validated method, from sample preparation to data acquisition, is paramount.

This application note details a complete workflow, emphasizing the causality behind experimental choices to provide a self-validating system. The method is based on the well-established analytical principles for structurally similar compounds, such as α-Pyrrolidinopentiophenone (α-PVP), a positional isomer.[5][6]

Analyte & Internal Standard: Foundational Chemistry

A robust quantitative assay begins with a thorough understanding of the analyte and the selection of an appropriate internal standard (IS).

Analyte: 1-[(2S)-pyrrolidin-2-yl]pentan-1-one

  • Structure:

  • Physicochemical Properties (Predicted): Based on similar structures like pyrovalerone analogues, it is expected to be a basic compound with moderate lipophilicity, making it suitable for reversed-phase chromatography and extraction from biological fluids.[7][8]

Internal Standard (IS): The Key to Precision

For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard is the "gold standard."[9][10] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in the analytical process.[11]

  • Recommended IS: 1-[(2S)-pyrrolidin-2-yl]pentan-1-one-d8 (Deuterated analogue).

  • Rationale: The mass difference of +8 Da provides a clear distinction in the mass spectrometer with no risk of isotopic crosstalk. It will co-elute with the analyte, providing the most accurate compensation for any matrix effects or instrument variability.[10] If a custom synthesis of the specific deuterated analyte is not feasible, α-PVP-d8 can be considered as a close structural analogue, though this is a less ideal but often practical alternative.[6]

Bioanalytical Method Workflow: From Sample to Signal

The overall workflow is designed for efficiency, robustness, and high sensitivity, moving from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., 100 µL Plasma) Spike Spike with Internal Standard (IS-d8) Sample->Spike LLE Liquid-Liquid Extraction (e.g., 1-Chlorobutane) Spike->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection onto LC System Recon->Inject Chrom Chromatographic Separation (C18) Inject->Chrom Ionize Electrospray Ionization (ESI+) Chrom->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

Caption: High-level workflow for the quantification of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one.

Detailed Experimental Protocols

These protocols are designed to be a starting point and may require optimization based on the specific laboratory equipment and sample types.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one and its deuterated internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 methanol:water to prepare working solutions for calibration standards and quality controls (QCs).

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock solution with 50:50 methanol:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen for its ability to provide a clean extract, effectively removing proteins and many endogenous interferences.[6]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of the appropriate matrix (blank plasma, standard, QC, or sample) into the corresponding tubes.

  • Add 25 µL of the 50 ng/mL IS working solution to all tubes except for the double blank (add 25 µL of 50:50 methanol:water instead).

  • Vortex mix for 10 seconds.

  • Add 500 µL of 1-chlorobutane (or a 4:1 mixture of 1-chlorobutane:acetonitrile) to each tube.[6]

  • Cap and vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~450 µL) to a new set of labeled tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer the contents to autosampler vials for analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on methods for the structurally similar α-PVP and should provide a good starting point for method development.[2][6]

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) systemUHPLC systems offer higher resolution and faster run times.
Analytical Column C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, <3 µm particle size)C18 provides good retention for moderately non-polar compounds like the target analyte.
Column Temperature 40 °CEnsures reproducible retention times and peak shapes.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte for efficient positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good peak shape for basic compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLCan be adjusted based on sensitivity requirements.
Gradient Elution Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.A gradient is necessary to elute the analyte with good peak shape and separate it from potential matrix interferences.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyrrolidine nitrogen is readily protonated.
MRM Transitions Analyte: To be determined by infusion (e.g., for α-PVP: Q1: 232.2 -> Q3: 91.1) IS-d8: To be determined (e.g., for α-PVP-d8: Q1: 240.2 -> Q3: 91.1)MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and IS.[6]
Source Parameters Optimize Gas Temp, Gas Flow, Nebulizer, and Capillary VoltageInstrument-specific optimization is required to achieve maximum signal intensity.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose. The validation protocol should be designed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency (EMA) "Guideline on bioanalytical method validation".[1][12][13]

validation cluster_params Core Validation Parameters Selectivity Selectivity & Specificity Accuracy Accuracy Precision Precision Sensitivity Sensitivity (LLOQ) Matrix Matrix Effect Stability Stability Recovery Recovery Validation Full Method Validation Validation->Selectivity Validation->Accuracy Validation->Precision Validation->Sensitivity Validation->Matrix Validation->Stability Validation->Recovery

Caption: Key parameters for comprehensive bioanalytical method validation.

Validation Experiments and Acceptance Criteria
ParameterExperimentAcceptance Criteria (FDA/EMA Guidelines)[1][12][13]
Selectivity Analyze at least six different blank matrix lots. Check for interfering peaks at the retention times of the analyte and IS.Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards over the expected concentration range.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.
Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Mid, High) in at least five replicates per run, across at least three separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Sensitivity (LLOQ) The LLOQ is the lowest standard on the calibration curve. Its accuracy and precision must be determined.Analyte response at LLOQ should be at least 5 times the response of the blank. Accuracy within ±20% and Precision (CV) ≤20%.
Matrix Effect Analyze analyte and IS spiked into post-extraction blank matrix from at least six different sources. Compare the response to that of a pure solution.The IS-normalized matrix factor CV should be ≤15%.
Recovery Compare the analyte peak area from a pre-extraction spiked sample to a post-extraction spiked sample at three concentrations (Low, Mid, High).Recovery should be consistent and reproducible. While no specific value is required, high and consistent recovery is desirable.
Stability Assess analyte stability in the biological matrix under various conditions: Freeze-Thaw (3 cycles), Short-Term (bench-top), Long-Term (frozen), and Post-Preparative (autosampler).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Presentation: A Summary of Expected Performance

The following tables summarize the expected outcomes from a successful validation based on published methods for similar analytes.[6][14]

Table 1: Calibration Curve and LLOQ

ParameterExpected Result
Calibration Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighted
Correlation Coefficient (R²)> 0.995
LLOQ0.5 ng/mL
LLOQ Accuracy (% Bias)-20% to +20%
LLOQ Precision (%CV)< 20%

Table 2: Intra- and Inter-Assay Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
Low QC1.5< 10%± 10%< 10%± 10%
Mid QC75< 10%± 10%< 10%± 10%
High QC400< 10%± 10%< 10%± 10%

Conclusion and Field-Proven Insights

This application note provides a robust and detailed framework for the quantification of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one in biological samples. The presented method, utilizing liquid-liquid extraction followed by LC-MS/MS analysis, offers the high sensitivity and selectivity required for demanding bioanalytical applications. The cornerstone of this protocol is the use of a stable isotope-labeled internal standard, which is critical for mitigating matrix effects and ensuring data of the highest quality.

Key Insights for Success:

  • Internal Standard is Non-Negotiable: For regulatory-compliant bioanalysis, the use of a SIL-IS is the most critical factor in achieving a robust and reliable assay.[9]

  • Matrix Matters: Always validate the method with matrix from the specific population being studied (e.g., human plasma, rat plasma). Different sources can exhibit different levels of matrix effects.

  • Proactive Stability Testing: Stability is often underestimated. Thoroughly investigate all potential storage and handling conditions the samples will encounter to prevent erroneous results.

By adhering to the detailed protocols and validation criteria outlined in this guide, researchers can confidently generate accurate and reproducible data for pharmacokinetic, toxicokinetic, and forensic studies involving 1-[(2S)-pyrrolidin-2-yl]pentan-1-one.

References

  • Maurer, H. H., & Meyer, M. R. (2017). Bioanalytical Methods for New Psychoactive Substances. Current Topics in Behavioral Neurosciences, 32, 363-383.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
  • Concheiro, M., Anizan, S., Kim, I., & Huestis, M. A. (2021). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of analytical toxicology, 45(2), 169–177.
  • Karlonas, N. (2023). Bioanalytical method for the determination of psychoactive substances in biological specimens.
  • Taylor & Francis Online. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples.
  • Griesmacher, A., & Kindt, E. (1988). Determination of pyrrolidinone in plasma by high-performance liquid chromatography.
  • BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
  • U.S. Food and Drug Administration. (2018).
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.
  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Springer. (2016). α-PVP (“flakka”)
  • Li, F., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of agricultural and food chemistry, 59(4), 1257–1263.
  • Prasain, J. K. (n.d.). Quantitative analysis of drug metabolites in biological samples. SlidePlayer.
  • Concheiro, M., Anizan, S., Kim, I., & Huestis, M. A. (2021). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • Shimadzu. (n.d.).
  • Anizan, S., Ellefsen, K., Concheiro, M., Suzuki, M., Rice, K. C., Baumann, M. H., & Huestis, M. A. (2014). 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry. Analytica chimica acta, 827, 54–63.
  • ResearchGate. (n.d.). Distribution of the Synthetic Cathinone α-Pyrrolidinohexiophenone in Biological Specimens.
  • BenchChem. (2025).
  • PubChem. (n.d.). 1-[(2S)-1-oxo-1-phenylpentan-2-yl]pyrrolidin-2-one.
  • U.S. Environmental Protection Agency. (2025). 1-(1-Phenylpentan-2-yl)pyrrolidin-2-one Properties. CompTox Chemicals Dashboard.
  • U.S. Environmental Protection Agency. (2025). 1-(1-Oxo-1-phenylpentan-2-yl)pyrrolidin-2-one Properties. CompTox Chemicals Dashboard.
  • PubChem. (n.d.). 1-(2-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one.
  • BenchChem. (n.d.). 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride.
  • Smolecule. (2023). 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one.
  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Cerilliant. (2015).
  • Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(7), 633-636.

Sources

Application

Application Note: GC-MS Method for the Detection of Pyrrolidinophenone Cathinones

Introduction and Significance The landscape of new psychoactive substances (NPS) is in constant flux, with synthetic cathinones representing a major class of compounds that pose significant public health and safety risks...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

The landscape of new psychoactive substances (NPS) is in constant flux, with synthetic cathinones representing a major class of compounds that pose significant public health and safety risks.[1][2] Among these, pyrrolidinophenone derivatives, such as α-pyrrolidinovalerophenone (α-PVP), 3,4-methylenedioxypyrovalerone (MDPV), and α-pyrrolidinohexiophenone (α-PHP), are potent central nervous system stimulants frequently encountered in forensic toxicology and seized drug analysis.[3][4] Their structural similarity and the continuous emergence of new analogues present an ongoing analytical challenge to the forensic community.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique in forensic laboratories, widely considered a "gold standard" for its robust separation capabilities and the highly specific identification provided by mass spectral data.[6][7] This application note provides a comprehensive guide to a validated GC-MS method for the detection of pyrrolidinophenone cathinones, detailing the causality behind experimental choices from sample preparation to data interpretation. We will address the unique analytical challenges posed by this class of compounds, including their thermal stability and characteristic fragmentation patterns, to provide a reliable and reproducible protocol for researchers, scientists, and drug development professionals.

The Analytical Challenge of Pyrrolidinophenones

The primary difficulty in analyzing pyrrolidinophenones by conventional GC-MS with Electron Ionization (EI) stems from their fragmentation behavior. The molecular structure, characterized by a tertiary amine within a pyrrolidine ring, is highly susceptible to a specific fragmentation pathway upon ionization.

  • α-Cleavage: The unpaired electron on the nitrogen atom in the pyrrolidine ring induces an α-cleavage of the bond to the alkyl chain (the benzylic position).[4][8]

  • Dominant Immonium Ion: This cleavage results in the formation of a highly stable and abundant pyrrolidinium immonium ion. This fragment often constitutes the base peak (the most intense peak) in the mass spectrum.[9]

  • Lack of Molecular Ion: Concurrently, the molecular ion (the intact molecule with one electron removed) is often unstable and either absent or of very low abundance in the resulting EI spectrum.[4][8]

This phenomenon creates a significant analytical hurdle: many different pyrrolidinophenone analogues that share the same pyrrolidine ring but differ in the length of the alkyl chain or substitutions on the phenyl ring will produce the same dominant immonium ion. For example, α-PVP and MDPV both yield a base peak at m/z 126.[9] This makes unambiguous identification based solely on the base peak impossible and necessitates careful consideration of retention time and, when possible, the use of derivatization to generate more structurally informative fragments.

Caption: General structure and primary fragmentation pathway.

Comprehensive Analytical Workflow

A successful analysis relies on a systematic and validated workflow. Each step is critical for achieving the sensitivity, specificity, and reproducibility required in a forensic or clinical research setting.

Sources

Method

Application Note: A Robust UPLC-UV Method for High-Throughput Purity Assessment of Pyrrolidine-Containing Active Pharmaceutical Ingredients

Abstract This application note presents a detailed, robust, and high-throughput Ultra-Performance Liquid Chromatography (UPLC) method with UV detection for the purity analysis of pyrrolidine-containing compounds, which a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and high-throughput Ultra-Performance Liquid Chromatography (UPLC) method with UV detection for the purity analysis of pyrrolidine-containing compounds, which are key structural motifs in many active pharmaceutical ingredients (APIs). The inherent challenges in analyzing these often polar and basic compounds, such as poor peak shape and limited retention on traditional reversed-phase columns, are addressed through a systematic approach to method development. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established chromatographic principles and regulatory standards. We demonstrate the method's suitability for resolving the API from its potential process-related impurities and degradation products, ensuring compliance with international regulatory expectations for drug substance purity.

Introduction: The Analytical Challenge of Pyrrolidine Compounds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs across various therapeutic areas. The basic nitrogen atom within this saturated heterocycle is often crucial for biological activity but presents a significant challenge for chromatographic analysis.[1] Unwanted interactions between the basic analyte and acidic residual silanols on conventional silica-based stationary phases can lead to poor peak symmetry (tailing), low efficiency, and unreliable quantification.[1]

Furthermore, the purity of an API is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[2][3] Specifically, ICH guidelines Q3A(R2) and Q3B(R2) establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[2][3][4]

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity profiling, including enhanced resolution, higher sensitivity, and drastically reduced analysis times.[5][6] This allows for more comprehensive separation of the main component from trace-level impurities, which is essential for meeting regulatory requirements. This note details a UPLC-UV method developed to provide a reliable, self-validating system for the purity assessment of a model pyrrolidine-containing API.

Chromatographic Method and Rationale

The choices made during method development are critical for creating a robust and reliable analytical procedure. The following sections explain the causality behind the selected parameters.

Instrumentation and Materials
  • UPLC System: A system capable of operating at high pressures (≥15,000 psi) with a low-volume flow path to minimize dispersion (e.g., Waters ACQUITY UPLC H-Class).

  • Detector: Photodiode Array (PDA) or Tunable UV/Vis Detector. A PDA is preferred for its ability to acquire full UV spectra, aiding in peak tracking and purity assessments.

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

    • Rationale: Charged Surface Hybrid (CSH) particle technology is specifically designed to improve peak shape for basic compounds under low-pH mobile phase conditions. The low-level positive surface charge repels the protonated basic analytes, minimizing interaction with residual silanols and leading to highly symmetrical peaks without the need for amine additives in the mobile phase.[7][8] The 1.7 µm particle size provides the high efficiency characteristic of UPLC.[7]

  • Solvents: LC-MS grade Acetonitrile (ACN) and water.

  • Buffer: Formic acid, 99%+.

  • Reference Standard: Primary reference standard of the pyrrolidine API.

  • Sample: Batch of the pyrrolidine API to be tested.

Chromatographic Conditions

A summary of the final chromatographic conditions is presented in Table 1.

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in Water (v/v)The low pH (~2.7) ensures that the pyrrolidine nitrogen and any basic impurities are fully protonated, leading to consistent retention behavior. Formic acid is a volatile modifier compatible with mass spectrometry if downstream identification is needed.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good eluting strength and low viscosity, which is ideal for high-pressure UPLC systems.
Gradient Elution 5% to 95% B over 5 minutesA gradient is essential for impurity profiling, as it allows for the elution of compounds with a wide range of polarities within a short timeframe, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are detected.
Flow Rate 0.5 mL/minThis flow rate is typical for a 2.1 mm internal diameter column and balances analysis speed with system pressure and separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, lowering backpressure and improving peak efficiency. It also ensures consistent retention times by mitigating fluctuations in ambient temperature.[9]
Injection Volume 1.0 µLA small injection volume is crucial in UPLC to prevent column overload and band broadening, which would compromise resolution.
Detection Wavelength 254 nm (or API λmax)The wavelength should be set at the maximum absorbance (λmax) of the API to ensure high sensitivity for the main peak and its structurally related impurities. A PDA detector allows for monitoring across a range of wavelengths.
Run Time 7 minutesThis includes the gradient and a re-equilibration period, allowing for high sample throughput.

Experimental Workflow and Protocols

Overall Workflow Diagram

The following diagram outlines the complete workflow from standard and sample preparation through to data analysis and reporting.

UPLC_Purity_Workflow cluster_prep 1. Preparation cluster_analysis 2. UPLC-UV Analysis cluster_data 3. Data Processing & Reporting A Prepare Mobile Phases (A & B) B Prepare Diluent (50:50 ACN/Water) C Prepare Standard Stock (e.g., 1.0 mg/mL) E Dilute Standard to Working Concentration (e.g., 0.05 mg/mL) C->E D Prepare Sample Stock (e.g., 1.0 mg/mL) F Dilute Sample to Working Concentration (e.g., 0.5 mg/mL) D->F H System Suitability Test (SST) (Inject Standard 5x) E->H J Inject Sample F->J G System Equilibration & Conditioning G->H I Inject Blank (Diluent) H->I I->J K Integrate Chromatograms J->K L Verify SST Compliance (Tailing, RSD%, Resolution) K->L M Calculate Purity (% Area Normalization) K->M N Compare Impurities to ICH Thresholds M->N O Generate Final Report N->O

Sources

Application

application of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one as a research chemical

An In-Depth Technical Guide to the Research Applications of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Research Applications of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential research applications of the novel chemical entity, 1-[(2S)-pyrrolidin-2-yl]pentan-1-one. As a compound with limited published data, this guide establishes a foundational research framework based on structural-activity relationship (SAR) analysis of its core components: the L-proline-derived pyrrolidine ring and the N-pentanoyl group. We hypothesize potential biological targets, including monoamine transporters and NMDA receptors, and outline detailed protocols for initial characterization, in vitro screening, and preliminary in vivo assessment. This guide is designed to be a self-validating system, enabling researchers to systematically investigate the pharmacological and toxicological profile of this research chemical.

Introduction and Rationale for Investigation

1-[(2S)-pyrrolidin-2-yl]pentan-1-one is a chiral compound featuring a pyrrolidine ring derived from the natural amino acid L-proline. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products.[1][2] Its presence suggests potential interactions with a range of biological targets. The N-acylation with a pentanoyl (valeryl) group modifies the polarity and steric bulk of the parent pyrrolidine structure, suggesting it may act as a prodrug or possess unique pharmacological properties.

Structural analysis points to several potential, and compelling, avenues of research:

  • Analogy to Pyrovalerone-Type Compounds: The core structure bears a resemblance to pyrovalerone and its analogues, which are known inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[3][4] This suggests that 1-[(2S)-pyrrolidin-2-yl]pentan-1-one could function as a monoamine reuptake inhibitor, with potential applications in neuroscience research as a tool compound for studying stimulant effects or as a lead for developing treatments for conditions like ADHD or cocaine abuse.[3]

  • Nootropic Potential: L-proline derivatives have been investigated for their psychotropic and nootropic (cognitive-enhancing) activities.[5] Nootropics are thought to act through various mechanisms, including modulation of cholinergic and glutamatergic systems, and enhancing brain metabolism.[6][7][8] The (2S) stereochemistry, derived from L-proline, may be crucial for specific receptor interactions.

  • NMDA Receptor Modulation: Certain pyrrolidine-containing research chemicals, such as diphenidine, have been shown to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[9] This pathway is critical for synaptic plasticity, learning, and memory, and its modulation is a key area of neurological research.

Given these potential activities, a structured and rigorous scientific investigation is warranted. This guide provides the necessary protocols to begin this characterization.

Initial Compound Characterization and Purity Analysis

Before commencing any biological assays, it is imperative to confirm the identity and purity of the research chemical. This ensures the reproducibility and validity of all subsequent experimental data.

Protocol 2.1: Analytical Characterization

  • Mass Spectrometry (MS):

    • Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight (Expected: 155.24 g/mol ).[10]

    • GC-MS is often the gold standard for the identification of novel psychoactive substances and can provide characteristic fragmentation patterns for library matching and future identification.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Perform ¹H and ¹³C NMR to confirm the chemical structure, including the connectivity of the pentanoyl group to the pyrrolidine nitrogen and the integrity of the pyrrolidine ring.

    • The resulting spectra should be compared against predicted spectra or data provided by the supplier.

  • Purity Assessment:

    • Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) to determine the purity of the compound. A purity level of >98% is recommended for biological assays.

PropertyExpected ValueMethod
Molecular Formula C₉H₁₇NO-
Molecular Weight 155.24 g/mol MS
Purity >98%HPLC
Chiral Purity >99% enantiomeric excess for (2S) isomerChiral HPLC

In Vitro Screening: Target Identification

The initial in vitro screening phase is designed to identify the primary biological targets of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one based on the structural hypotheses.

Workflow for In Vitro Screening

G cluster_0 Hypothesis-Driven Target Selection cluster_1 Primary Assays cluster_2 Data Analysis & Next Steps T1 Monoamine Transporters (DAT, NET, SERT) A1 Radioligand Binding Assays (Determine Affinity, Ki) T1->A1 Test Affinity A2 Neurotransmitter Uptake Assays (Determine Potency, IC50) T1->A2 Test Function T2 Glutamate Receptors (NMDA, AMPA) T2->A1 T3 Cholinergic Receptors (nAChR, mAChR) T3->A1 D1 Calculate Ki and IC50 Values A1->D1 A2->D1 D2 Identify 'Hit' Targets (e.g., Ki < 1µM) D1->D2 D3 Proceed to Functional Assays D2->D3

Caption: Workflow for primary in vitro screening of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one.

Protocol 3.1: Monoamine Transporter Binding and Uptake Assays

This protocol aims to determine if the compound binds to and/or inhibits the function of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3][4]

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligand Binding Assay:

    • Objective: To determine the binding affinity (Ki) of the test compound.

    • Materials:

      • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

      • Test compound stock solution (e.g., 10 mM in DMSO).

      • Cell membranes prepared from the transporter-expressing HEK293 cells.

      • Scintillation fluid and microplates.

    • Procedure:

      • Prepare serial dilutions of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one (e.g., from 1 nM to 100 µM).

      • In a 96-well plate, incubate cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

      • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor, e.g., cocaine for DAT).

      • Incubate at room temperature for 1-2 hours.

      • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

      • Measure radioactivity using a scintillation counter.

      • Calculate specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).

  • Synaptosome Uptake Assay:

    • Objective: To determine the functional inhibitory potency (IC₅₀) of the test compound.

    • Materials:

      • Freshly prepared synaptosomes from rat striatum (rich in DAT), hippocampus (rich in NET), or whole brain minus striatum (for SERT).

      • Radioactive neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

      • Test compound dilutions.

    • Procedure:

      • Pre-incubate synaptosomes with varying concentrations of the test compound.

      • Initiate uptake by adding the radioactive neurotransmitter.

      • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

      • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

      • Measure the radioactivity retained by the synaptosomes.

      • Calculate the percent inhibition of uptake and determine the IC₅₀ value.

TargetBinding Assay (Ki) Hypothetical DataUptake Assay (IC₅₀) Hypothetical Data
DAT 50 nM150 nM
NET 120 nM400 nM
SERT > 10,000 nM> 10,000 nM

Cell-Based Functional and Toxicity Assays

If primary screening identifies a "hit" (e.g., high affinity for DAT), the next step is to assess its functional consequences and potential cytotoxicity in a cellular context. The human neuroblastoma SH-SY5Y cell line, particularly when differentiated into a dopaminergic phenotype, is an excellent model for these studies.[12]

Protocol 4.1: Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the concentration range over which the compound is toxic to cells. This is crucial for interpreting functional data.

  • Procedure:

    • Plate differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere.

    • Treat cells with a range of concentrations of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one (e.g., 1 µM to 500 µM) for 24-48 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will convert MTT to formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS in HCl).

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the CC₅₀ (cytotoxic concentration 50%).

Hypothesized Signaling Pathway (DAT Inhibition)

If the compound is a potent DAT inhibitor, it will increase extracellular dopamine concentrations, leading to downstream signaling through dopamine receptors (e.g., D1 and D2 receptors).

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DA_vesicle Dopamine Vesicles DA_synapse Extracellular Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Activates D2R D2 Receptor DA_synapse->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates (Gs) D2R->AC Inhibits (Gi) cAMP cAMP AC->cAMP Produces Compound 1-[(2S)-pyrrolidin-2-yl]pentan-1-one Compound->DAT Inhibition

Caption: Hypothesized signaling pathway following DAT inhibition by the test compound.

Preliminary In Vivo Assessment

Once in vitro activity is confirmed and a non-toxic concentration range is established, preliminary in vivo studies in rodent models can provide insights into the compound's behavioral effects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 5.1: Locomotor Activity Test

  • Objective: To assess whether the compound has stimulant or sedative effects, consistent with DAT/NET inhibition or other CNS activity.

  • Model: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compound via intraperitoneal (IP) injection at several doses (e.g., 1, 5, 10 mg/kg), along with a vehicle control group.

    • Immediately place individual mice into open-field arenas equipped with infrared beams to track movement.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.

    • Analyze the data to determine if the compound significantly increases or decreases activity compared to the vehicle control.

Protocol 5.2: Novel Object Recognition (NOR) Test

  • Objective: To provide a preliminary assessment of potential nootropic effects on short-term memory.

  • Model: Male Wistar rats.

  • Procedure:

    • Habituation: Allow rats to explore an empty open-field arena for 10 minutes on two consecutive days.

    • Training (Familiarization) Phase: On day 3, administer the test compound or vehicle 30 minutes before placing the rat in the arena with two identical objects. Allow 5 minutes of exploration.

    • Testing Phase: After a retention interval (e.g., 1 hour), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time spent exploring the novel object versus the familiar object for 5 minutes.

    • Calculate a discrimination index (DI): (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A higher DI in the drug-treated group compared to the vehicle group suggests enhanced recognition memory.

Conclusion and Future Directions

This guide provides a systematic and scientifically grounded framework for the initial investigation of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one. By following these protocols, researchers can move from an uncharacterized molecule to a compound with a defined in vitro target profile, a known therapeutic window, and preliminary in vivo behavioral data. Positive results, particularly in the monoamine transporter or cognitive assays, would justify more advanced studies, including metabolic stability, pharmacokinetic profiling, and evaluation in more complex behavioral models of disease. The structural simplicity and chiral nature of this compound make it an intriguing candidate for further exploration in the field of neuropharmacology.

References

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). PMC. Available at: [Link]

  • Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (2015). PubMed. Available at: [Link]

  • Proline Mechanisms of Stress Survival. (n.d.). PMC. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. (2006). PubMed. Available at: [Link]

  • Pharmacological characterization of a novel putative nootropic beta-alanine derivative, MB-005, in adult zebrafish. (n.d.). ResearchGate. Available at: [Link]

  • Proline. (n.d.). Wikipedia. Available at: [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). MDPI. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. (n.d.). Drugs.ie. Available at: [Link]

  • Proline, A Peculiar Amino Acid with Astucious Functions in Development and Salt Tolerance Process in Plants. (2020). ResearchGate. Available at: [Link]

  • Focus on Cognitive Enhancement: A Narrative Overview of Nootropics and “Smart Drug” Use and Misuse. (2025). MDPI. Available at: [Link]

  • Synthesis and anticonvulsant properties of new 1-(2-pyridinyl)- 3-substituted pyrrolidine-2,5-dione derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Derivatives of l-proline, their preparation and their biological uses. (n.d.). Google Patents.
  • The Multifaceted Roles of Proline in Cell Behavior. (n.d.). PMC. Available at: [Link]

  • Proline Derivatives and Analogs. (n.d.). Iris Biotech. Available at: [Link]

  • 1-(2-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. (n.d.). PubChem. Available at: [Link]

  • Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. (2024). Health Open Research. Available at: [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023). MDPI. Available at: [Link]

  • Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. (n.d.). PMC. Available at: [Link]

  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. (2022). PMC. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. Available at: [Link]

  • Properties, metabolisms, and applications of L-proline analogues. (2025). ResearchGate. Available at: [Link]

  • Pyrrolidine-based marketed drugs. (n.d.). ResearchGate. Available at: [Link]

  • Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. (2015). Frontiers in Systems Neuroscience. Available at: [Link]

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (n.d.). PMC. Available at: [Link]

  • Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny. (n.d.). Frontiers in Plant Science. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 1-[(2S)-pyrrolidin-2-yl]pentan-1-one synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield and enantiomeric purity issues when synthesizing 1-[(2S)-pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield and enantiomeric purity issues when synthesizing 1-[(2S)-pyrrolidin-2-yl]pentan-1-one (often referred to as (S)-2-pentanoylpyrrolidine).

This chiral α-amino ketone is a highly valuable building block in alkaloid total synthesis and neuroactive drug development. The most robust synthetic route relies on the transformation of N-Boc-L-proline into a Weinreb amide, followed by a Grignard addition, and subsequent Boc deprotection. While conceptually straightforward, this sequence is fraught with chemoselective and stability-related pitfalls.

This guide deconstructs the causality behind common experimental failures and provides field-proven, self-validating protocols to maximize your yield.

Part 1: Synthetic Workflow & Strategic Overview

SynthesisWorkflow A N-Boc-L-proline (Starting Material) B Weinreb Amide Intermediate A->B EDC·HCl, HOBt DIPEA, DCM C N-Boc-Protected α-Amino Ketone B->C BuMgBr (Grignard) THF, -78°C D Product HCl Salt (Stable Form) C->D 4M HCl/Dioxane (Avoid Free Base)

Figure 1: Optimized synthetic workflow for 1-[(2S)-pyrrolidin-2-yl]pentan-1-one via Weinreb amide.

Part 2: Troubleshooting & FAQs

Q1: My Weinreb amide coupling yield is inconsistent, and I suspect I am losing the (2S) stereocenter. How do I prevent epimerization? Root Cause: The α-proton of N-Boc-L-proline is relatively acidic. Using strong bases or allowing the coupling reaction to exotherm can lead to enolization and subsequent racemization. Solution: Utilize EDC·HCl in combination with HOBt to form a highly reactive, yet stereochemically stable, active ester intermediate. Crucially, use a mild, sterically hindered base like N,N-diisopropylethylamine (DIPEA) rather than triethylamine, and maintain the reaction strictly at 0 °C during the initial amine addition [1].

Q2: During the Grignard addition (butylmagnesium bromide), I am observing tertiary alcohol byproducts and recovering unreacted starting material. How do I improve chemoselectivity? Root Cause: The brilliance of the Weinreb amide lies in its ability to form a stable, five-membered chelated tetrahedral intermediate with the magnesium ion, which prevents a second equivalent of Grignard reagent from attacking [1]. However, this chelate is thermally sensitive. If the reaction warms above 0 °C before quenching, the intermediate collapses into the ketone in situ, which immediately reacts with excess Grignard to form a tertiary alcohol [3]. Solution: Add the butylmagnesium bromide dropwise at -78 °C to dissipate the heat of addition. Allow the reaction to slowly warm to 0 °C to ensure complete conversion, but do not let it reach room temperature. Quench the reaction cold (at 0 °C) with saturated aqueous NH₄Cl. This destroys the excess Grignard reagent before the tetrahedral intermediate is allowed to collapse.

Q3: My yield drops drastically during the final Boc-deprotection step. The product turns into a dark, complex mixture. What is going wrong? Root Cause: 1-[(2S)-pyrrolidin-2-yl]pentan-1-one is an α-amino ketone. In its free base form, the secondary amine of one molecule is highly nucleophilic and will rapidly attack the unhindered ketone of another molecule. This intermolecular Schiff base formation leads to irreversible cyclization into dihydropyrazine dimers and subsequent oxidative degradation [2]. Solution: Never isolate the free base. The deprotection must be performed under strictly anhydrous acidic conditions. Upon completion, the solvent is evaporated to yield the product directly as the stable hydrochloride salt.

DegradationPathway A Free Base α-Amino Ketone (Highly Reactive) B Intermolecular Condensation (Schiff Base Formation) A->B pH > 7 Room Temp D Oxidative Degradation (Ring Opening) A->D Air / Light Exposure C Dihydropyrazine Dimer (Irreversible Yield Loss) B->C Cyclization

Figure 2: Degradation pathways of the free base α-amino ketone leading to critical yield loss.

Part 3: Quantitative Data & Optimization Metrics

To benchmark your synthesis, compare your reaction parameters against these optimized metrics:

Reaction StepCommon Yield KillerOptimized ConditionExpected YieldSelf-Validation Marker
1. Weinreb Amide Coupling Epimerization at C2EDC·HCl, HOBt, DIPEA, 0 °C to RT85–95%Complete consumption of N-Boc-L-proline (TLC)
2. Grignard Addition Tertiary alcohol formationBuMgBr, THF, -78 °C to 0 °C, cold quench75–85%Absence of highly polar tertiary alcohol spot
3. Boc Deprotection Dimerization (Free base)4M HCl in Dioxane, isolate as HCl salt>90%Cessation of gas evolution; white precipitate

Part 4: Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
  • Setup: In an oven-dried flask under argon, dissolve N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Validation & Workup: Self-Validation: TLC (50% EtOAc/Hexanes, Ninhydrin stain) should show a new spot (Rf ~0.6). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Step 2: Synthesis of tert-butyl (2S)-2-pentanoylpyrrolidine-1-carboxylate
  • Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.15 M) under a strict argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Addition: Syringe in Butylmagnesium bromide (2.0 M in THF, 1.5 eq) dropwise over 30 minutes. Self-Validation: The solution may turn slightly yellow, but should remain homogeneous.

  • Incubation: Stir at -78 °C for 1 hour, then transfer to an ice bath (0 °C) for exactly 2 hours to ensure complete conversion without breaking the tetrahedral intermediate [3].

  • Quench: While still at 0 °C, rapidly add cold saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography if necessary.

Step 3: Deprotection to 1-[(2S)-pyrrolidin-2-yl]pentan-1-one Hydrochloride
  • Setup: Dissolve the protected ketone in a minimal amount of anhydrous dioxane.

  • Deprotection: Cool to 0 °C and add 4M HCl in dioxane (10.0 eq). Remove the ice bath and stir at room temperature for 3-4 hours. Self-Validation: Vigorous gas evolution (isobutylene and CO₂) will occur initially and then subside [2].

  • Isolation: Concentrate the reaction mixture completely under reduced pressure (do not apply heat exceeding 30 °C).

  • Purification: Triturate the resulting crude residue with ice-cold anhydrous diethyl ether. The product will precipitate as a highly pure, white crystalline hydrochloride salt. Store under argon in a desiccator.

References

  • N-methoxy-N-methylamides as effective acylating agents Nahm, S.; Weinreb, S. M. Tetrahedron Letters (1981). URL:[Link]

  • Blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors (US10975083B2)
  • Enantioselective Syntheses of (−)- and (+)-Monomorine I Patterson, A. W. et al. The Journal of Organic Chemistry (2008). URL:[Link]

Optimization

Technical Support Center: Optimizing Mobile Phase for 1-[(2S)-pyrrolidin-2-yl]pentan-1-one Separation

Welcome to the technical support center dedicated to the chiral separation of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one and its enantiomer. The stereochemistry of pyrrolidine derivatives is a critical factor in determining th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chiral separation of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one and its enantiomer. The stereochemistry of pyrrolidine derivatives is a critical factor in determining their biological activity, making enantiomeric separation a vital step in pharmaceutical research and development.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase for a successful and robust separation.

Troubleshooting Guide: From No Separation to Baseline Resolution

This section is structured to address common issues encountered during method development for the chiral separation of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one, a basic compound.

Issue 1: No Enantiomeric Separation Observed

When initial screening runs show no separation of the enantiomers, a systematic approach to troubleshooting is necessary.

Initial Checks & Potential Causes:

  • Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is paramount for chiral recognition. For pyrrolidine derivatives, polysaccharide-based CSPs are often the most effective starting point.[1][2]

  • Inappropriate Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.[3]

Troubleshooting Steps:

  • Confirm CSP Suitability:

    • Recommended Starting Columns: For initial screening, polysaccharide-based columns such as those derived from amylose or cellulose are highly recommended.[1][2] Consider columns like Chiralpak® AD-H, Chiralcel® OD-H, or Lux® Cellulose-2 as primary screening options.[1][4]

    • Literature Review: Search for published methods on structurally similar compounds to guide your column selection.

  • Systematic Mobile Phase Screening:

    • Normal Phase Mode: This is often the preferred mode for the separation of basic compounds like 1-[(2S)-pyrrolidin-2-yl]pentan-1-one.

      • Initial Mobile Phase: A good starting point is a mixture of a non-polar solvent and an alcohol modifier, for example, n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.[1][5]

      • Vary the Alcohol Modifier: The choice of alcohol can significantly impact selectivity.[5] If IPA does not yield separation, systematically switch to ethanol (EtOH).

      • Add a Basic Modifier: For basic analytes, the addition of a small amount of a basic modifier is often crucial to improve peak shape and encourage interaction with the CSP.[6] Add 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[1][6]

Issue 2: Poor Resolution (Rs < 1.5)

Partial separation is a promising start. Fine-tuning the mobile phase is key to achieving baseline resolution (Rs ≥ 1.5).

Potential Causes:

  • Suboptimal mobile phase strength.

  • The chosen alcohol modifier is not ideal.

  • The concentration of the additive is not optimized.

Troubleshooting Steps:

  • Adjust the Modifier Percentage:

    • In normal phase, decreasing the percentage of the alcohol modifier (e.g., from 10% IPA to 5% or lower) will generally increase retention times and can significantly improve resolution.[5] This is because the alcohol competes with the analyte for interaction sites on the CSP.[5]

  • Experiment with Different Alcohol Modifiers:

    • As mentioned previously, the type of alcohol can have a pronounced effect on selectivity.[5] If you have partial separation with IPA, test ethanol. The change in the hydrogen bonding characteristics of the alcohol can alter the chiral recognition mechanism.

  • Optimize the Additive Concentration:

    • While 0.1% is a standard starting point for basic additives, sometimes a slightly higher or lower concentration can improve resolution. Try varying the concentration of DEA or TEA between 0.05% and 0.2%.

  • Consider an Acidic Additive (Counterintuitive but Effective):

    • While the general "rule of thumb" is to use a basic additive for a basic analyte, studies have shown that acidic additives can sometimes lead to superior enantioseparation of basic drugs on polysaccharide-based CSPs.[7] This may be due to a change in the chiral recognition mechanism.[8]

    • If a basic additive is not providing adequate resolution, consider trying a mobile phase with 0.1% trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA).[7][9]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and quantification.

Potential Causes:

  • Secondary interactions between the analyte and the stationary phase.

  • Sample overload.

  • Inappropriate sample solvent.

Troubleshooting Steps:

  • Address Secondary Interactions:

    • This is the most common cause for tailing with basic analytes. The addition of a competing base to the mobile phase, such as DEA or TEA, is crucial to block active sites on the silica surface and improve peak symmetry.[3]

  • Reduce Sample Concentration/Injection Volume:

    • Injecting too much sample can lead to peak distortion.[5] Try reducing the concentration of your sample or the injection volume.

  • Ensure Sample Solvent Compatibility:

    • Ideally, dissolve your sample in the mobile phase.[10] If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides good solubility. A sample solvent that is much stronger than the mobile phase can cause peak distortion.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for mobile phase screening for 1-[(2S)-pyrrolidin-2-yl]pentan-1-one?

A systematic screening approach is the most efficient way to develop a chiral separation method.[11]

Table 1: Recommended Initial Mobile Phase Screening Protocol

ParameterCondition 1Condition 2Condition 3Condition 4
Column Polysaccharide-based (e.g., Chiralpak® AD-H)Polysaccharide-based (e.g., Chiralpak® AD-H)Polysaccharide-based (e.g., Chiralpak® AD-H)Polysaccharide-based (e.g., Chiralpak® AD-H)
Mobile Phase n-Hexane / Isopropanoln-Hexane / Ethanoln-Hexane / Isopropanoln-Hexane / Ethanol
Composition 90:10 (v/v) + 0.1% DEA90:10 (v/v) + 0.1% DEA90:10 (v/v) + 0.1% TFA90:10 (v/v) + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C25 °C

Q2: Why is a basic additive like DEA or TEA necessary for separating a basic compound?

Basic additives play a dual role in the separation of basic analytes like 1-[(2S)-pyrrolidin-2-yl]pentan-1-one:

  • Improved Peak Shape: They act as ion-suppressing agents, minimizing undesirable interactions between the basic analyte and the silica backbone of the stationary phase, which can cause peak tailing.[6]

  • Enhanced Chiral Recognition: By ensuring the analyte is in its neutral (free base) form, it can better interact with the chiral selectors on the stationary phase, leading to improved separation.[6]

Q3: Can I switch between acidic and basic additives on the same chiral column?

While it is possible, it is generally not recommended to frequently switch between acidic and basic additives on the same column without a thorough washing procedure. Chiral columns can exhibit "memory effects," where residual additives from previous runs can impact the current separation.[9] If you must switch, ensure the column is extensively flushed with an appropriate solvent (e.g., 100% alcohol) between methods. For labs that frequently use both acidic and basic conditions, it is best practice to dedicate separate columns for each type of method.

Q4: How does temperature affect the separation?

Temperature influences the thermodynamics of the interaction between the enantiomers and the CSP.[3]

  • Lowering the temperature often increases the strength of the interactions, which can lead to longer retention times and improved resolution. However, it will also increase the mobile phase viscosity and column backpressure.

  • Increasing the temperature can sometimes improve efficiency and peak shape but may decrease selectivity.

It is recommended to evaluate a temperature range (e.g., 15°C to 40°C) during method optimization.[3]

Q5: What should I do if my backpressure is too high?

High backpressure can be caused by several factors:

  • High Flow Rate: Ensure the flow rate is appropriate for the column dimensions. For a 4.6 mm ID column, 1.0 mL/min is a standard starting point.

  • Viscous Mobile Phase: A higher percentage of alcohol in the mobile phase will increase its viscosity.

  • Column Blockage: Sample precipitation or particulate matter can cause a blockage. Ensure your sample is fully dissolved and filtered before injection.

To reduce backpressure, you can lower the flow rate, decrease the percentage of the alcohol modifier, or increase the column temperature.

Experimental Workflow & Logic

Workflow for Mobile Phase Optimization

The following diagram illustrates a logical workflow for optimizing the mobile phase for the separation of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one.

MobilePhaseOptimization Start Start: Racemic Mixture of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one Screening Initial Screening: Polysaccharide CSP n-Hexane/IPA (90:10) + 0.1% DEA Start->Screening NoSep No Separation Screening->NoSep Result? PartialSep Partial Separation (Rs < 1.5) Screening->PartialSep Result? GoodSep Good Separation (Rs >= 1.5) Screening->GoodSep Result? ChangeModifier Change Alcohol Modifier (e.g., to Ethanol) NoSep->ChangeModifier Action OptimizeModifier Optimize Modifier % (e.g., 5% IPA) PartialSep->OptimizeModifier Action FinalMethod Final Method GoodSep->FinalMethod TryAcid Try Acidic Additive (e.g., 0.1% TFA) ChangeModifier->TryAcid TryAcid->Screening Re-screen OptimizeAdditive Optimize Additive Conc. (0.05% - 0.2%) OptimizeModifier->OptimizeAdditive OptimizeTemp Optimize Temperature OptimizeAdditive->OptimizeTemp OptimizeTemp->GoodSep

Caption: A decision-tree workflow for mobile phase optimization.

Protocol: Step-by-Step Mobile Phase Preparation

Objective: To prepare a 1 L mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA)

  • 1000 mL graduated cylinder

  • 1 L solvent bottle

  • Micropipette

Procedure:

  • Measure 900 mL of n-Hexane using the graduated cylinder and pour it into the 1 L solvent bottle.

  • Measure 100 mL of Isopropanol using the graduated cylinder and add it to the n-Hexane in the solvent bottle.

  • Using a micropipette, add 1.0 mL of Diethylamine to the solvent mixture.

  • Cap the bottle and sonicate for 10-15 minutes to degas and ensure thorough mixing.

  • Label the bottle clearly with the composition and date of preparation.

References

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases - PubMed. [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed. [Link]

  • Trouble with chiral separations - Chromatography Today. [Link]

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases | Request PDF - ResearchGate. [Link]

  • additives for chiral - Chromatography Forum. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - ResearchGate. [Link]

  • Effects of Various Acids and Acid Concentration on a ChiroSil® Crown-Ether Chiral Stationary Phase | LCGC International. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. [Link]

  • Chiral FAQs - MZ-Analysentechnik. [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. [Link]

  • Frequently Asked Questions - Daicel Chiral Technologies. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess (% ee) Determination by NMR

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for enantiomeric excess (% ee) determination by Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for enantiomeric excess (% ee) determination by Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the real-world challenges you face at the bench. Enantiomers, being identical in an achiral environment, require the creation of a chiral environment to become distinguishable by NMR.[1] This is achieved by converting them into diastereomers, either through covalent bonding with a Chiral Derivatizing Agent (CDA) or through non-covalent interactions with a Chiral Solvating Agent (CSA).[2][3][4][5]

This resource is structured as a series of frequently asked questions (FAQs) that tackle specific, common problems. We will explore the causality behind experimental choices, ensuring that every step is understood and every protocol is self-validating.

Section 1: Initial Signal Resolution Issues

The most common initial hurdle is the failure to see two distinct signals for the two enantiomers. This section provides a logical workflow to diagnose and solve this problem.

dot

Caption: Initial troubleshooting workflow for ee determination by NMR.

Q1: I've run the NMR of my analyte, but I only see one set of signals. How can I resolve the enantiomers?

A: This is the expected result. Enantiomers are isochronous (have identical chemical shifts) in an achiral solvent. To resolve them, you must introduce a chiral auxiliary to create a diastereomeric environment.[1][2] You have two primary choices: a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).

  • Chiral Solvating Agents (CSAs) form weak, non-covalent, transient diastereomeric complexes with your analyte.[2][6] This interaction is a rapid equilibrium in the NMR tube. The advantage is speed and simplicity—you just mix the CSA with your analyte.[4][6][7]

  • Chiral Derivatizing Agents (CDAs) react covalently with a functional group on your analyte to form stable diastereomers.[6][8] This requires a chemical reaction, and sometimes purification, before NMR analysis.[1][6]

The choice between them depends on your analyte's structure, the functional groups available, and the desired outcome.

FeatureChiral Solvating Agent (CSA)Chiral Derivatizing Agent (CDA)
Mechanism Non-covalent, transient complex formation[2][6]Covalent bond formation to create stable diastereomers[6][8]
Sample Prep Simple mixing in the NMR tube[6][9]Chemical reaction required; may need purification[1][6]
Speed Fast; analysis is performed in situ[6]Slower; requires reaction time[6]
Analyte Recovery Analyte is unchanged and recoverable[6]Analyte is chemically modified and not easily recovered[6]
Typical Δδ Generally smallerOften larger and more reliable[3]
Risk Kinetic resolution is not a concern[6]Incomplete reactions can cause kinetic resolution, leading to inaccurate ee values[6][10]
Common Examples Pirkle's alcohol, (R)-BINOL[10][11]Mosher's acid/chloride, MαNP[12]

Section 2: Troubleshooting with Chiral Solvating Agents (CSAs)

CSAs are often the first choice due to their ease of use. However, success depends on optimizing the interaction between the CSA and the analyte.

Q2: I've added a CSA (like Pirkle's alcohol), but the signal splitting (Δδ) is too small for accurate integration. What can I do?

A: Small Δδ is a common issue with CSAs. The magnitude of the split depends on the stability of the transient diastereomeric complex and the specific intermolecular interactions. Here are several factors to investigate:

  • Concentration/Molar Ratio: The equilibrium between free and complexed species is concentration-dependent.

    • Increase CSA Concentration: The most straightforward approach is to increase the amount of CSA. Start with a 1:1 molar ratio of CSA to analyte and incrementally increase the CSA up to 5 equivalents or more.[6][9] This pushes the equilibrium towards the complexed state.

    • Increase Analyte Concentration: A more concentrated sample can also favor complex formation. Ensure your sample is well-dissolved.

  • Temperature: The interaction is governed by thermodynamics.

    • Lower the Temperature: Reducing the temperature often strengthens weak interactions like hydrogen bonds and π-π stacking, which can lead to larger chemical shift differences.[13] Try acquiring spectra at progressively lower temperatures (e.g., 25°C, 0°C, -20°C).

  • Solvent Effects: The solvent plays a critical role in mediating the non-covalent interactions.

    • Change Solvent: If you are using a polar or hydrogen-bonding solvent, it may be competing with your analyte for the CSA's binding site. Switch to a non-polar, aprotic solvent like benzene-d6 or toluene-d8. The aromatic solvent can also enhance resolution through its own anisotropic effects.

  • Choose a Different CSA: Not all CSAs work for all analytes. The "lock and key" principle applies. If Pirkle's alcohol isn't effective for your amine, perhaps a BINOL-derived CSA or a macrocycle like a cyclodextrin derivative would provide better interaction.[14][15]

Section 3: Troubleshooting with Chiral Derivatizing Agents (CDAs)

CDAs, like Mosher's acid, often provide excellent signal separation but introduce potential pitfalls related to the chemical reaction itself.[12][16]

dot

Caption: Conceptual difference between CDA and CSA mechanisms.

Q3: I've derivatized my alcohol with Mosher's acid chloride, but my % ee calculation seems wrong. Could the reaction be the problem?

A: Absolutely. The assumption in using a CDA is that the derivatization reaction proceeds to 100% completion for both enantiomers without any side reactions. Deviation from this is a major source of error.

  • Incomplete Reaction & Kinetic Resolution: If the reaction does not go to completion, you risk kinetic resolution. This occurs if one enantiomer reacts faster with the CDA than the other.[6] If you stop the reaction early, the ratio of the diastereomeric products will not accurately reflect the initial enantiomeric ratio of your starting material.

    • Solution: Ensure the reaction goes to completion. Use a slight excess (1.1-1.2 equivalents) of the CDA.[1][6] Monitor the reaction by TLC or ¹H NMR to confirm the complete disappearance of the starting material.

  • Racemization: The derivatization conditions (e.g., base, heat) could potentially cause racemization of your analyte or the CDA itself. Mosher's acid is known to be robust against racemization because it lacks an α-proton, but other CDAs may not be.

    • Solution: Use mild reaction conditions. Perform the reaction at room temperature or below if possible. Use non-nucleophilic bases like pyridine or DMAP.[6]

  • Presence of Impurities: The CDA reagent itself might contain impurities, or the reaction could generate byproducts whose signals overlap with your diastereomer signals. The most common impurity is the hydrolyzed CDA (e.g., Mosher's acid).

    • Solution: Use high-purity CDA. If overlapping signals are an issue, purification of the diastereomers by column chromatography before NMR analysis is the most rigorous approach. Alternatively, acquiring a spectrum of the CDA reagent alone can help identify impurity signals.

Section 4: Data Acquisition and Processing Errors

Even with perfect sample preparation, incorrect NMR parameters or processing can ruin a quantitative measurement. This is a critical aspect of any quantitative NMR (qNMR) experiment.[17]

Q4: My baseline is rolling, and I'm not confident in my integration. How do I acquire and process my data for accurate quantification?

A: Accurate integration is non-negotiable for reliable % ee values. A flat baseline and proper integration boundaries are essential.[17][18]

  • Acquisition Parameters:

    • Relaxation Delay (d1): This is the most critical parameter for quantification.[19] The delay between pulses must be long enough for all relevant protons to fully relax back to equilibrium. A common rule of thumb is to set d1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons you are integrating.[19] If d1 is too short, signals with shorter T1 times will be over-represented, skewing the integration.

    • Number of Scans (ns): A sufficient signal-to-noise ratio (S/N) is required for precise integration. For an integration error of less than 1%, an S/N of at least 250:1 is recommended.[19][20] This may require increasing the number of scans, especially for dilute samples.

    • Receiver Gain: Set the receiver gain properly to maximize dynamic range without clipping the FID, which would distort signal intensities.[17][18]

  • Processing Steps:

    • Phasing: Always perform manual phase correction.[9][17] Poor phasing is a major source of integration error, causing distorted peak shapes that make defining integration limits impossible.

    • Baseline Correction: After phasing, ensure the baseline is perfectly flat across the region of interest. Use a high-order polynomial baseline correction algorithm if necessary.[9][17]

    • Integration: Integrate the well-resolved, baseline-separated signals corresponding to the two diastereomers.[9] Crucially, you must integrate the same proton (or group of protons) for both species. For example, if you integrate the methyl group of diastereomer 1, you must integrate the corresponding methyl group of diastereomer 2. Do not integrate one methyl group and one methine proton and compare them.

Section 5: Experimental Protocols

Protocol 1: General Procedure for % ee Determination Using a Chiral Solvating Agent (CSA)

This protocol is adapted for a generic analyte/CSA interaction, such as an alcohol with Pirkle's alcohol.

  • Reference Spectrum: Dissolve an accurate amount of your analyte (e.g., 5-10 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean NMR tube.[6] Acquire a standard ¹H NMR spectrum. This serves as a reference.

  • Addition of CSA: Add 1.0 molar equivalent of the enantiomerically pure CSA (e.g., (R)-Pirkle's alcohol) to the tube. Cap and shake gently for ~30 seconds to ensure mixing.[21]

  • Acquire Spectrum: Re-shim the spectrometer and acquire the ¹H NMR spectrum. Check for signal separation.

  • Optimization: If separation is poor, incrementally add more CSA (e.g., in 0.5 equivalent portions) up to ~5 equivalents, acquiring a spectrum after each addition.[22] If needed, repeat the experiment at a lower temperature.

  • Quantification: Once optimal separation is achieved, carefully integrate the corresponding baseline-resolved signals for the two diastereomeric complexes.[9]

  • Calculation:

    • Let I₁ and I₂ be the integral values for the two separated signals.

    • % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100

Protocol 2: General Procedure for % ee Determination Using a Chiral Derivatizing Agent (CDA)

This protocol describes the formation of Mosher's esters from a chiral alcohol.[1][16]

  • Reaction Setup: In a clean, dry vial, dissolve the chiral alcohol (1.0 equivalent, ~5-10 mg) in an anhydrous solvent (e.g., pyridine or CDCl₃ with a catalytic amount of DMAP).[1][6]

  • Add CDA: Add a slight excess of enantiomerically pure (R)-(-)-MTPA chloride (Mosher's acid chloride) (1.2 equivalents).[1][6]

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature. Monitor by TLC or ¹H NMR until the starting alcohol is fully consumed (typically 2-6 hours).[16]

  • Sample Preparation: Transfer the reaction mixture directly to an NMR tube. If significant byproducts interfere with analysis, a work-up and purification step may be required.[1]

  • Acquire Spectrum: Acquire a quantitative ¹H NMR spectrum, paying close attention to setting an appropriate relaxation delay (d1).

  • Quantification & Calculation: Identify a pair of well-resolved signals corresponding to the two diastereomeric esters. Integrate and calculate the % ee as described in Protocol 1.

References

  • Pirkle's alcohol - Wikipedia. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(8), 575-593. Available at: [Link]

  • Porto, S., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(18), 4258. Available at: [Link]

  • Shepherd, S. L., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1958-1962. Available at: [Link]

  • Chiral derivatizing agent - Wikipedia. Available at: [Link]

  • Lachenmeier, D. W., et al. (2016). A discussion about the potentials and pitfalls of quantitative nuclear magnetic resonance (qNMR) spectroscopy in food science and beyond. Magnetic Resonance in Food Science, 2016, 1-10. Available at: [Link]

  • Ronsisvalle, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12693-12704. Available at: [Link]

  • Quantitative NMR Spectroscopy - University of Bristol. Available at: [Link]

  • Singh, V., et al. (2018). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Critical Reviews in Analytical Chemistry, 48(6), 519-535. Available at: [Link]

  • Liu, Y., et al. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Tetrahedron Letters, 60(1), 59-62. Available at: [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]

  • Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Ronsisvalle, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12693-12704. Available at: [Link]

  • Chapter 5: A Brief Overview of the Chiral Agents - IntechOpen. Available at: [Link]

  • US11008354B2 - Chiral solvating agents - Google Patents.
  • Practical Aspects of Quantitative NMR Experiments - University of Wisconsin-Madison. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

  • NMR sample preparation guidelines - o-mic. Available at: [Link]

  • Conformational study of (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) by dynamic NMR - ACS Publications. Available at: [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy - University of Birmingham. Available at: [Link]

  • Patterson, D. H., et al. (2021). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry, 93(26), 9148-9155. Available at: [Link]

  • Figure S1B 1 H NMR spectrum of the Mosher's esters resulting from the... - ResearchGate. Available at: [Link]

  • (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's... - ResearchGate. Available at: [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. Available at: [Link]

  • NMR determination of enantiomeric excess - ResearchGate. Available at: [Link]

  • Dąbrowa, K., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2143. Available at: [Link]

  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Available at: [Link]

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Optimization

Technical Support Center: High-Resolution 1H NMR Troubleshooting for Pyrrolidine &amp; Proline Derivatives

Welcome to the Advanced NMR Support Center. Pyrrolidines and proline derivatives are notoriously challenging to characterize via 1H NMR.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Support Center. Pyrrolidines and proline derivatives are notoriously challenging to characterize via 1H NMR. Researchers typically encounter two distinct resolution issues: severe line broadening (due to conformational dynamics) and spectral congestion (due to extensive scalar coupling networks).

This guide is engineered to help you diagnose the physical causality behind your poor spectral resolution and implement field-proven, self-validating protocols to achieve publication-quality data.

Diagnosing the Root Cause of Poor Resolution

Q: My 1H NMR spectrum of a pyrrolidine compound shows broad, featureless humps instead of sharp multiplets at room temperature (25 °C). Is my sample degrading, or is this an instrumental issue?

A: Before assuming sample degradation, you must perform a self-validating system check using your residual solvent peak.

  • The Validation Step: Examine the non-deuterated residual solvent peak (e.g., the CHCl3 peak in CDCl3 at 7.26 ppm).

  • Interpretation: If the solvent peak is broad (>2 Hz at half-height), your issue is instrumental—likely poor shimming, high sample viscosity, or paramagnetic impurities. However, if the solvent peak is razor-sharp but your pyrrolidine ring protons are smeared, you are observing conformational exchange [1].

The Causality: Pyrrolidines, particularly N-acyl prolines and related derivatives, undergo restricted rotation around the amide bond, leading to cis-trans isomerization. The rotational energy barrier for this process is typically 16–20 kcal/mol[2]. At room temperature, this exchange occurs at an "intermediate" rate on the NMR timescale. Because the molecule is flipping between two distinct magnetic environments at a rate comparable to the frequency difference between them, the signals dephase, resulting in severe line broadening.

Resolving Broadening via Variable Temperature (VT) NMR

Q: How do I overcome line broadening caused by intermediate conformational exchange?

A: You must force the molecular dynamics out of the intermediate exchange regime by altering the thermal energy of the system using Variable Temperature (VT) NMR. You can either heat the sample to reach the fast exchange regime (where peaks coalesce into a single, sharp, time-averaged signal) or cool the sample to reach the slow exchange regime (where the cis and trans conformers freeze out into two distinct, sharp sets of peaks)[1][2].

Protocol: Step-by-Step VT NMR Optimization
  • Solvent Selection: For high-temperature VT, prepare your sample in a high-boiling, polar solvent like DMSO-d6 (boiling point 189 °C), which also tends to stabilize specific conformers due to its high dielectric constant[1]. For low-temperature VT, use CD2Cl2 or Toluene-d8.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 25 °C. Measure the Full Width at Half Maximum (FWHM) of the broadest pyrrolidine signal.

  • Incremental Heating/Cooling: Increase or decrease the probe temperature in 10 °C increments.

  • Self-Validation (Tuning & Shimming): Crucial step: At every new temperature, you must allow 5 minutes for thermal equilibration, then re-tune the probe and re-shim the Z1/Z2 gradients . Temperature changes alter the dielectric constant of the solvent and the physical geometry of the sample tube, which will artificially broaden peaks if not corrected.

  • Coalescence Observation: Continue heating until the broad humps coalesce into sharp multiplets. For many proline derivatives in DMSO-d6, coalescence occurs around 60 °C to 80 °C[1].

VT_NMR_Workflow Start Observe Broad 1H NMR Signals (Pyrrolidine Ring) CheckSolvent Check Residual Solvent Peak Start->CheckSolvent ShimIssue Solvent Peak Broad: Re-shim & Check Viscosity CheckSolvent->ShimIssue Broad ExchangeIssue Solvent Peak Sharp: Conformational Exchange CheckSolvent->ExchangeIssue Sharp HighT High-Temp VT NMR (>60 °C in DMSO-d6) ExchangeIssue->HighT To Average Signals LowT Low-Temp VT NMR (<-20 °C in CD2Cl2) ExchangeIssue->LowT To Isolate Conformers Coalesce Fast Exchange: Signals Coalesce into Sharp Peaks HighT->Coalesce Freeze Slow Exchange: Distinct Conformers Resolve LowT->Freeze

Workflow for diagnosing and resolving NMR line broadening using Variable Temperature (VT) techniques.

Resolving Spectral Congestion via Pure Shift NMR

Q: My sample is in the fast exchange regime and my peaks are sharp, but the pyrrolidine ring protons create a highly congested region (1.5–3.5 ppm) of overlapping multiplets. How can I assign these peaks?

A: You need to eliminate homonuclear scalar coupling (J-coupling) using Broadband Pure Shift NMR [3].

The Causality: The 5-membered pyrrolidine ring is a rigid spin system with extensive J-coupling networks between adjacent CH2 and CH protons. This splits the signals into complex, heavily overlapping multiplets (e.g., doublets of doublets of triplets). Pure shift techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), utilize frequency-swept chirp pulses and coherence selection gradients to decouple protons from one another. This collapses all multiplets into single, sharp lines (singlets), leaving only chemical shift information and drastically enhancing resolution.

Protocol: Step-by-Step Pure Shift (PSYCHE) Acquisition
  • Pulse Calibration: Pure shift sequences are highly sensitive to pulse imperfections. Calibrate the 90° hard pulse specifically for your sample.

  • Sequence Selection: Load the PSYCHE pulse sequence (or SAPPHIRE if working with aqueous pharmaceutical samples requiring water suppression)[4][5].

  • Parameter Optimization:

    • Set the flip angle of the chirp pulses (typically a low flip angle, β≈15−20∘ ) to balance spectral purity and sensitivity.

    • Set the chunk duration (the pseudo-2D acquisition window, typically 15–30 ms). This determines the resolution of the final 1D spectrum[4].

  • Acquisition & Reconstruction: Acquire the pseudo-2D interferogram. The software will concatenate the pure-shift chunks from each t1​ increment.

  • Self-Validation (Artifact Check): Check the baseline of the reconstructed 1D spectrum. Because pure shift relies on chunked data acquisition, miscalibrated gradients or incorrect chunk sizes will manifest as periodic sideband artifacts (typically <5% of the parent peak height)[4]. If artifacts are larger than your minor signals, reduce the chunk size.

PureShift_Workflow Congestion Severe Multiplet Overlap (J-Coupling Congestion) SelectSeq Select Pure Shift Sequence (e.g., PSYCHE or SAPPHIRE) Congestion->SelectSeq Pulse Apply Chirp Excitation & Coherence Selection Gradients SelectSeq->Pulse Acquire Pseudo-2D Acquisition (Interferogram Chunking) Pulse->Acquire Reconstruct Reconstruct 1D Spectrum (Multiplets Collapse to Singlets) Acquire->Reconstruct

Step-by-step logic and pulse sequence execution for Pure Shift NMR resolution enhancement.

Quantitative Comparison of Resolution Techniques

When deciding between standard 1H NMR, VT NMR, and Pure Shift techniques, researchers must weigh the trade-offs between resolution gains, experimental time, and sensitivity penalties. Pure shift methods provide unparalleled resolution but suffer from intrinsic signal penalties due to the coherence selection elements.

Table 1: Performance Metrics of 1H NMR Resolution Enhancement Techniques

TechniquePrimary Target IssueTypical Operating TempExpected Line Width (FWHM)Relative Sensitivity Penalty
Standard 1H NMR Baseline Reference25 °C5–15 Hz (Multiplets)None (100% Signal)
High-Temp VT NMR Conformational Exchange60–80 °C1–3 Hz (Coalesced)Minor (Dependent on probe tuning)
Low-Temp VT NMR Conformational Exchange-20 to -60 °C1–2 Hz (Frozen conformers)Minor (Slight viscosity broadening)
PSYCHE Pure Shift J-Coupling Congestion25 °C1–2 Hz (Singlets)High (~80–90% Signal Loss)

References

  • . ACS Publications. 2.. ISMRM. 3.. Organic & Biomolecular Chemistry (RSC Publishing). 4.. PMC. 5.. ChemRxiv. 6.. ARPI.

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Pyrovalerone and Bupropion DAT Inhibition: Structural Kinetics and Assay Methodologies

As a Senior Application Scientist evaluating monoamine transporter pharmacology, the comparative analysis of bupropion and pyrovalerone provides a masterclass in how subtle structural modifications dictate target affinit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating monoamine transporter pharmacology, the comparative analysis of bupropion and pyrovalerone provides a masterclass in how subtle structural modifications dictate target affinity, binding kinetics, and clinical utility. Both compounds belong to the substituted cathinone (α-aminoketone) class and act as competitive inhibitors of the dopamine transporter (DAT) . However, their pharmacological profiles diverge dramatically.

Bupropion is a relatively weak, fast-acting norepinephrine-dopamine reuptake inhibitor (NDRI) successfully utilized as an antidepressant and smoking cessation aid. Conversely, pyrovalerone is a highly potent, lipophilic inhibitor with slow dissociation kinetics, rendering it a powerful psychostimulant with high abuse liability . This guide objectively compares their inhibitory performance, details the underlying structural mechanisms, and provides a self-validating in vitro experimental protocol for quantifying DAT inhibition.

Structural & Pharmacological Divergence

The structural nuances between these two cathinones dictate their interaction with the DAT binding pocket:

  • Bupropion features a tert-butyl group and a 3-chloro substitution on its phenyl ring. This relatively compact structure allows it to bind the outward-facing conformation of DAT but with a rapid dissociation rate ( koff​ ).

  • Pyrovalerone incorporates a bulky pyrrolidine ring, a 4-methyl substitution, and an extended aliphatic chain. This increased lipophilicity and steric bulk lock the transporter in a blocked state for a prolonged duration . The slow koff​ of pyrovalerone correlates directly with sustained extracellular dopamine accumulation, driving its prolonged psychomotor effects.

Quantitative Pharmacodynamics

The table below summarizes the inhibitory potencies of both compounds across major monoamine transporters.

Table 1: Comparative Inhibition Profile of Monoamine Transporters

Pharmacological ParameterBupropionPyrovalerone
DAT IC₅₀ ~300 - 600 nM~10 - 30 nM
NET IC₅₀ ~3,700 nM~10 - 40 nM
SERT IC₅₀ >10,000 nM (Inactive)>10,000 nM (Inactive)
DAT Binding Affinity ( Ki​ ) ~500 nM~11 nM
Dissociation Kinetics ( koff​ ) Fast (Transient Blockade)Slow (Persistent Blockade)
Clinical / Research Status FDA-Approved AntidepressantSchedule V / Designer Drug

Data synthesized from competitive radioligand uptake assays .

Mechanistic Pathway of DAT Inhibition

Both compounds inhibit the reuptake of synaptic dopamine by binding to the central site of DAT, but their kinetic persistence dictates the physiological outcome.

DAT_Mechanism DA Synaptic Dopamine DAT Dopamine Transporter (DAT) Outward-Facing State DA->DAT Binds Intracellular Intracellular DA Accumulation (Normal Transport) DAT->Intracellular Translocates Extracellular Prolonged Extracellular DA (Reuptake Blockade) DAT->Extracellular Blocked State Bupropion Bupropion (Fast k_off, Weak Affinity) Bupropion->DAT Transient Inhibition Pyrovalerone Pyrovalerone (Slow k_off, High Affinity) Pyrovalerone->DAT Persistent Inhibition

Mechanism of DAT blockade comparing transient bupropion and persistent pyrovalerone inhibition.

In Vitro Experimental Methodologies

To accurately quantify the IC50​ values of these compounds, the gold standard is the [3H] -dopamine uptake inhibition assay using rat brain synaptosomes . Synaptosomes are preferred over transfected HEK293 cells because they preserve the native presynaptic machinery, endogenous lipid microenvironment, and vesicular storage mechanisms, providing a more physiologically relevant model.

Self-Validating Protocol: [3H] -Dopamine Synaptosomal Uptake Assay

Step 1: Tissue Preparation & Homogenization

  • Action: Isolate the striatum from adult Sprague-Dawley rats and homogenize in ice-cold 0.32 M sucrose buffer containing protease inhibitors.

  • Causality: The striatum is selected due to its dense DAT expression. The isotonic sucrose buffer prevents osmotic lysis, preserving the structural integrity of the pinched-off nerve terminals (synaptosomes).

Step 2: Subcellular Fractionation

  • Action: Centrifuge the homogenate at 1,000 × g for 10 min to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 14,000 × g for 20 min to pellet the crude synaptosomal fraction (P2). Resuspend in oxygenated Krebs-Ringer buffer.

  • Causality: Differential centrifugation isolates functional presynaptic terminals from heavier organelles and lighter cytosolic proteins.

Step 3: Assay Pre-Incubation

  • Action: Aliquot synaptosomes into a 96-well plate. Add pargyline (10 µM) and ascorbic acid (1 mM). Introduce varying concentrations of the test compound (bupropion or pyrovalerone) and incubate at 37°C for 15 minutes.

  • Causality: Pargyline (an MAO inhibitor) prevents the enzymatic degradation of internalized dopamine. Ascorbic acid acts as an antioxidant to prevent dopamine auto-oxidation. The pre-incubation allows the test compounds to reach binding equilibrium with DAT.

Step 4: Defining Non-Specific Uptake (Validation Control)

  • Action: In parallel control wells, add 10 µM GBR-12909 instead of the test compound.

  • Causality: GBR-12909 is a highly selective, potent DAT inhibitor. Any radioactivity accumulated in these wells represents non-DAT mediated processes (e.g., passive diffusion or non-specific binding). Subtracting this baseline from the total uptake ensures the assay is self-validating and strictly measures specific DAT-mediated transport.

Step 5: Radioligand Addition & Termination

  • Action: Initiate the reaction by adding 20-50 nM [3H] -dopamine. Incubate for exactly 3 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI), followed by three washes with ice-cold buffer.

  • Causality: A short incubation time ensures the measurement of initial transport velocity rather than steady-state accumulation. PEI reduces non-specific binding of the radioligand to the filter matrix. Ice-cold washes rapidly halt transporter kinetics.

Step 6: Quantification

  • Action: Add scintillation cocktail to the filters and quantify retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression analysis.

Assay_Workflow Step1 1. Tissue Preparation Isolate rat striatum Step2 2. Homogenization Isotonic sucrose + inhibitors Step1->Step2 Step3 3. Centrifugation Isolate synaptosomal pellet (P2) Step2->Step3 Step4 4. Pre-incubation Add Test Drug + Pargyline + Ascorbate Step3->Step4 C1 Preserves functional DAT in native lipid rafts Step3->C1 Step5 5. Radioligand Addition Add [3H]-Dopamine (3 min) Step4->Step5 C2 Prevents DA degradation and allows equilibration Step4->C2 Step6 6. Rapid Filtration Stop reaction, trap synaptosomes Step5->Step6 C3 Measures initial transport velocity accurately Step5->C3 Step7 7. Scintillation Counting Quantify intracellular [3H]-DA Step6->Step7

Step-by-step workflow for [3H]-dopamine synaptosomal uptake assay.

Conclusion

The comparative pharmacology of bupropion and pyrovalerone highlights the critical importance of binding kinetics in drug development. While both compounds inhibit DAT, bupropion's low affinity and rapid dissociation make it a safe neuromodulator. In contrast, pyrovalerone's structural bulk drives high-affinity, persistent DAT blockade, shifting its profile from therapeutic to highly psychostimulant. Understanding these nuances through rigorous, self-validating in vitro assays is paramount for the rational design of next-generation monoamine transporter therapeutics.

References
  • Title: Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Persistent binding at dopamine transporters determines sustained psychostimulant effects Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology URL: [Link]

Comparative

Validating 1-[(2S)-pyrrolidin-2-yl]pentan-1-one Purity by HPLC-MS: A Comparative Guide

Executive Summary Validating the purity of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one—a chiral secondary amine featuring an alkyl ketone—requires a multidimensional analytical strategy. Standard reversed-phase (RP) C18 chromat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one—a chiral secondary amine featuring an alkyl ketone—requires a multidimensional analytical strategy. Standard reversed-phase (RP) C18 chromatography often fails to provide adequate peak shapes for basic pyrrolidines, and chemical purity assays cannot resolve enantiomeric impurities (e.g., the 2R enantiomer) that drastically alter pharmacological profiles. This guide objectively compares three HPLC-MS methodologies: Direct Chiral LC-MS, Indirect Chiral Derivatization LC-MS, and Hydrophilic Interaction Liquid Chromatography (HILIC)-MS.

Mechanistic Challenges & Causality

The C18 Limitation: The secondary amine of the pyrrolidine ring is highly basic. At typical LC-MS mobile phase pH ranges (pH 2.5–5.0), the amine is fully protonated. These positively charged analytes interact strongly with residual, unendcapped silanols on silica-based C18 columns (pKa ~4.5), causing severe peak tailing and retention time drift.

The HILIC Solution: To circumvent this, HILIC utilizes a polar stationary phase (e.g., amide or polyhydroxyethyl) and a highly organic mobile phase (>60% Acetonitrile). The polar pyrrolidine partitions into a stagnant water-enriched layer on the stationary phase, providing excellent retention and sharp peaks without silanol interference 1.

The Chiral Challenge: Separating the 2S and 2R enantiomers requires a highly specific chiral environment. Direct separation utilizes polysaccharide-based Chiral Stationary Phases (CSPs) 2. Alternatively, indirect separation involves reacting the secondary amine with a chiral derivatizing agent (CDA) like DMT-(S)-Pro-OSu. This converts enantiomers into diastereomers while adding a triazine moiety that dramatically enhances Electrospray Ionization (ESI) efficiency 3.

Workflow Start 1-[(2S)-pyrrolidin-2-yl]pentan-1-one Sample Decision Purity Validation Goal? Start->Decision Chiral Enantiomeric Purity (2S vs 2R) Decision->Chiral Stereoisomers Achiral Chemical Purity (Synthesis Impurities) Decision->Achiral Related Substances Direct Direct Chiral HPLC-MS (e.g., Chiralcel OD-H) Chiral->Direct Indirect Indirect LC-MS (DMT-(S)-Pro-OSu Derivatization) Chiral->Indirect HILIC HILIC-MS (Amide/Hydroxyethyl Phase) Achiral->HILIC

Caption: Logical workflow for selecting HPLC-MS modalities for pyrrolidine purity validation.

Comparative Analysis of HPLC-MS Modalities

Modality 1: Direct Chiral LC-MS (Polysaccharide CSP)

This method utilizes columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). The carbamate linkages act as hydrogen bond donors/acceptors for the ketone and amine of the pyrrolidine, while the chiral twist of the polymer provides steric inclusion 2.

  • Pros: Non-destructive; requires no sample preparation.

  • Cons: Traditional normal-phase solvents (hexane/IPA) heavily suppress MS ionization. Requires reversed-phase compatible CSPs (e.g., Chiralcel OD-RH) or post-column make-up flow.

Modality 2: Indirect Chiral Derivatization LC-MS

Uses DMT-(S)-Pro-OSu to derivatize the pyrrolidine nitrogen.

  • Pros: Allows the use of standard achiral C18 columns. The triazine ring significantly increases proton affinity, lowering the Limit of Detection (LOD) into the attomole range, which is critical for trace enantiomeric impurity profiling 3.

  • Cons: Requires a 40-minute pre-column reaction; introduces the risk of kinetic resolution artifacts if the reaction does not reach 100% completion.

Deriv Analyte 1-[(2S)-pyrrolidin-2-yl] pentan-1-one Reaction Coupling (RT, 40 min) Analyte->Reaction Reagent DMT-(S)-Pro-OSu (Chiral Reagent) Reagent->Reaction Product Diastereomeric Derivative (High ESI-MS Signal) Reaction->Product

Caption: Pre-column chiral derivatization workflow enhancing ESI-MS sensitivity.

Modality 3: HILIC-MS for Chemical Purity

Uses an Amide-80 or PolyHYDROXYETHYL A column.

  • Pros: Ideal for highly polar basic amines. The high organic mobile phase (>60% ACN) dramatically enhances droplet desolvation in the ESI source, boosting MS sensitivity 1.

  • Cons: Cannot resolve enantiomers; requires long column equilibration times.

Experimental Protocols (Self-Validating Systems)

Protocol A: HILIC-MS Chemical Purity Profiling

This protocol is designed to validate the absence of achiral synthetic byproducts.

  • System Equilibration: Install a TSKgel Amide-80 column (150 x 2.1 mm, 3 µm). Equilibrate with 60% Acetonitrile (ACN) for at least 45 column volumes to establish the stable aqueous enrichment layer critical for HILIC partitioning 1.

  • Mobile Phase Preparation:

    • Phase A: 15 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • Phase B: 0.1% Formic Acid in ACN.

    • Causality Check: The low pH ensures the pyrrolidine amine is fully protonated, standardizing its partitioning behavior and preventing peak splitting. Formate is volatile, ensuring MS compatibility.

  • Isocratic Elution: Run at 65% B at 0.3 mL/min. Self-Validation Step: Inject a blank containing the sample solvent. If retention is insufficient (k' < 2), increase ACN concentration in 5% increments, allowing 45 minutes for re-equilibration between changes [[1]]().

  • MS Detection: ESI positive mode; monitor the [M+H]+ ion.

Protocol B: Indirect Chiral Derivatization LC-MS

This protocol validates enantiomeric excess (ee%) by converting the 2S and 2R enantiomers into resolvable diastereomers.

  • Derivatization: Mix 10 µL of the sample (1 µg/mL in ACN) with 50 µL of 5 mM DMT-(S)-Pro-OSu in ACN.

  • Incubation: React at room temperature for 40 minutes 3. Self-Validation Step: Run a parallel blank derivatization (reagent + solvent only) and a racemic reference standard to ensure baseline resolution of the resulting diastereomers and to rule out reagent-derived isobaric interferences.

  • Chromatography: Inject 2 µL onto a standard C18 column (e.g., Phenomenex Kinetex, 100 x 2.1 mm). Use a gradient of 5-95% ACN in 0.1% Formic acid over 10 minutes.

  • Detection: Monitor the specific diastereomeric mass transitions via Multiple Reaction Monitoring (MRM).

Data Presentation: Modality Comparison

ParameterDirect Chiral LC-MSIndirect Derivatization LC-MSHILIC-MS
Primary Target Enantiomeric PurityTrace Enantiomeric ImpuritiesChemical Purity
Stationary Phase Polysaccharide CSP (e.g., OD-RH)Achiral RP C18Amide or Polyhydroxyethyl
Sample Prep None (Dilute & Shoot)40 min reaction (DMT-(S)-Pro-OSu)None (Dilute in high ACN)
MS Sensitivity Moderate (Ion suppression risk)Very High (Attomole range LOD)High (Enhanced desolvation)
Peak Shape GoodExcellentExcellent
Self-Validation Racemic standard injectionBlank reaction controlk' > 2 verification

Sources

Validation

A Comparative Guide to the Efficacy of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one and Methylphenidate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the pharmacological efficacy of the synthetic cathinone derivative 1-[(2S)-pyrrolidin-2-yl]pentan-1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacological efficacy of the synthetic cathinone derivative 1-[(2S)-pyrrolidin-2-yl]pentan-1-one and the well-established psychostimulant, methylphenidate. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for the experimental methodologies used to evaluate and compare these compounds.

Introduction and Overview of Compounds

Methylphenidate: The Clinical Standard

Methylphenidate is a widely prescribed central nervous system (CNS) stimulant, primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] It is a phenethylamine and piperidine derivative that has been in clinical use for decades, providing a robust baseline for comparison.[1]

1-[(2S)-pyrrolidin-2-yl]pentan-1-one: A Pyrovalerone Analog

1-[(2S)-pyrrolidin-2-yl]pentan-1-one is a chiral molecule belonging to the pyrovalerone class of compounds, which are synthetic derivatives of cathinone.[3][4] It is the (S)-enantiomer of α-pyrrolidinopentiophenone (α-PVP), a potent psychostimulant.[4][5] For the purpose of this guide, and due to the limited specific research on the isolated (S)-enantiomer, we will draw upon the extensive pharmacological data available for racemic α-PVP, noting that the (S)-enantiomer is generally the more biologically active form in this class of compounds.[4][6]

Mechanism of Action: A Tale of Two Transporter Inhibitors

Both methylphenidate and 1-[(2S)-pyrrolidin-2-yl]pentan-1-one exert their primary effects by modulating the levels of key neurotransmitters in the brain, specifically dopamine (DA) and norepinephrine (NE).[1][5][7][8] They achieve this by inhibiting the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.

Methylphenidate acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][5][9] This blockade leads to an increase in the extracellular concentrations of dopamine and norepinephrine, thereby enhancing dopaminergic and noradrenergic neurotransmission.[1][9] This enhanced signaling in brain regions associated with attention, motivation, and executive function is believed to be the basis for its therapeutic effects in ADHD.[5][10]

Similarly, 1-[(2S)-pyrrolidin-2-yl]pentan-1-one, as a pyrovalerone analog, is also a potent NDRI.[5][7][8] The structure-activity relationship of this class of compounds indicates a high affinity for DAT and NET, with significantly less activity at the serotonin transporter (SERT).[6] The potent inhibition of dopamine reuptake is a key factor in the pronounced psychostimulant effects observed with α-PVP.[11]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DA_synapse Dopamine DA->DA_synapse DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding NE_synapse Norepinephrine NE_receptor Norepinephrine Receptors MPH Methylphenidate MPH->DAT Inhibits MPH->NET Inhibits PVP 1-[(2S)-pyrrolidin-2-yl]pentan-1-one (α-PVP) PVP->DAT Inhibits PVP->NET Inhibits

Mechanism of Action at the Synapse.

Comparative Efficacy: In Vitro and In Vivo Evidence

The direct comparison of efficacy between these two compounds requires a multi-faceted approach, encompassing in vitro binding and uptake assays to determine their potency at the molecular level, and in vivo behavioral assays to assess their functional effects in a whole organism.

In Vitro Transporter Binding and Reuptake Inhibition

The potency of a compound as a reuptake inhibitor is typically quantified by its binding affinity (Ki) and its functional inhibition of neurotransmitter uptake (IC50). A lower Ki or IC50 value indicates a higher potency.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)
Methylphenidate ~19 - 193~38 - 39> 10,000
α-PVP ~12 - 25~14 - 38> 1,000

Note: The range of values for methylphenidate reflects variability across different studies and experimental conditions. Data for α-PVP is used as a proxy for 1-[(2S)-pyrrolidin-2-yl]pentan-1-one.

The data clearly indicates that both methylphenidate and α-PVP are potent inhibitors of DAT and NET, with significantly lower affinity for SERT.[9][12][13] Notably, α-PVP exhibits a comparable, and in some studies, slightly higher potency for DAT and NET compared to methylphenidate. This suggests that at a molecular level, 1-[(2S)-pyrrolidin-2-yl]pentan-1-one is likely to be at least as potent, if not more so, than methylphenidate as a dopamine and norepinephrine reuptake inhibitor.

In Vivo Behavioral Pharmacology

Preclinical behavioral assays in animal models are essential for understanding the functional consequences of monoamine transporter inhibition. These studies provide insights into the stimulant effects, abuse liability, and potential therapeutic efficacy of a compound.

An increase in spontaneous locomotor activity in rodents is a hallmark of psychostimulant drugs. This effect is primarily mediated by increased dopaminergic signaling in the nucleus accumbens. Both methylphenidate and α-PVP have been shown to produce robust, dose-dependent increases in locomotor activity.[11][14] Comparative studies would likely reveal that α-PVP induces a greater and more prolonged hyperlocomotion at equivalent doses, consistent with its high potency at DAT.

Drug discrimination studies assess the interoceptive (subjective) effects of a drug.[15][16] In these paradigms, animals are trained to recognize the effects of a specific drug (e.g., cocaine or amphetamine) and respond accordingly to receive a reward. A novel compound that "substitutes" for the training drug is presumed to have similar subjective effects. Both methylphenidate and α-PVP would be expected to fully substitute for cocaine or d-amphetamine in drug discrimination paradigms, indicating that they produce similar stimulant-like subjective effects.[11][17]

The self-administration paradigm is considered the gold standard for assessing the reinforcing effects and abuse liability of a drug.[1][10][18] In this model, animals learn to perform a task (e.g., press a lever) to receive an intravenous infusion of the drug. The rate and persistence of lever pressing are indicative of the drug's rewarding properties. Both methylphenidate and α-PVP are readily self-administered by laboratory animals, confirming their reinforcing effects.[11] Given its high potency at DAT, it is anticipated that α-PVP would maintain self-administration at lower doses than methylphenidate and may exhibit a higher "break point" in progressive ratio schedules of reinforcement, suggesting a greater abuse potential.[19]

Experimental Protocols: A Guide to Methodologies

The following are detailed protocols for the key experiments used to compare the efficacy of psychostimulants like 1-[(2S)-pyrrolidin-2-yl]pentan-1-one and methylphenidate.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific transporter.

  • Preparation of Synaptosomes: Rodent brain tissue (e.g., striatum for DAT, frontal cortex for NET) is homogenized in a buffered solution and centrifuged to isolate the synaptosomal fraction containing the transporters.

  • Competitive Binding: Synaptosomes are incubated with a radiolabeled ligand known to bind to the transporter of interest (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (methylphenidate or 1-[(2S)-pyrrolidin-2-yl]pentan-1-one).

  • Separation and Quantification: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

start Start prep Prepare Synaptosomes start->prep incubate Incubate with Radioligand and Test Compound prep->incubate filter Filter to Separate Bound and Unbound incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

In Vitro Radioligand Binding Assay Workflow.

In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[20][21]

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

  • Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate, containing extracellular fluid from the surrounding tissue, is collected at regular intervals.

  • Neurochemical Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[22][23]

  • Drug Administration: After establishing a stable baseline, the test compound is administered, and changes in neurotransmitter levels are monitored over time.

Locomotor Activity Assay

This assay quantifies the stimulant effects of a drug on spontaneous movement.[24][25]

  • Habituation: Animals (typically mice or rats) are habituated to the testing chambers to reduce novelty-induced activity.

  • Drug Administration: Animals are administered the test compound or a vehicle control.

  • Data Collection: The animals are placed in automated activity chambers equipped with infrared beams. The number of beam breaks is recorded over a set period to quantify locomotor activity.

  • Data Analysis: The total distance traveled, number of movements, and time spent in different zones of the chamber are analyzed to determine the dose-dependent effects of the drug.

Drug Self-Administration Paradigm

This assay assesses the reinforcing properties and abuse liability of a drug.[10][18]

  • Surgical Catheterization: Animals are surgically implanted with an intravenous catheter.

  • Operant Conditioning: Animals are placed in operant chambers and trained to press a lever to receive an infusion of a known reinforcing drug (e.g., cocaine).

  • Substitution: Once a stable response rate is established, the training drug is replaced with the test compound at various doses.

  • Data Analysis: The number of infusions self-administered at each dose is measured. A significant increase in responding for the test compound compared to vehicle indicates reinforcing effects.

Synthesis and Conclusion

Both 1-[(2S)-pyrrolidin-2-yl]pentan-1-one and methylphenidate are potent norepinephrine-dopamine reuptake inhibitors. Based on the available in vitro data for the structurally analogous α-PVP, 1-[(2S)-pyrrolidin-2-yl]pentan-1-one is expected to exhibit at least a comparable, and likely greater, potency at the dopamine and norepinephrine transporters than methylphenidate.

This higher potency at the molecular level is predicted to translate into more pronounced psychostimulant effects in vivo, including greater locomotor activation and a higher potential for reinforcement and abuse. While methylphenidate has a well-established therapeutic window for the treatment of ADHD, the pharmacological profile of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one suggests a higher likelihood of adverse effects and a more significant abuse liability, consistent with reports on other synthetic cathinones.

The experimental protocols detailed in this guide provide a robust framework for the direct, empirical comparison of these and other novel psychostimulant compounds, ensuring a thorough and scientifically rigorous evaluation of their efficacy and potential for abuse.

References

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  • Gatch MB, Forster MJ. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. J Pharmacol Exp Ther. 2015;354(2):103-110.
  • Gatley SJ, Volkow ND, Wang GJ, et al. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sci. 1996;58(11):PL231-PL239.
  • Self-Administration Model of Addiction. Melior Discovery. Accessed March 10, 2026. [Link]

  • Henningfield JE, Cohen C, Heishman SJ. Drug self-administration methods in abuse liability evaluation. Br J Addict. 1991;86(12):1571-1577.
  • Glennon RA, Dukat M. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chem Neurosci. 2017;8(10):2150-2158.
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  • Paillet-Loilier M, Vayssettes-Courchay C, Lestage P. Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. HAL Open Science. 2021. [Link]

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  • Kolanos R, Sakloth F, Partilla JS, et al. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chem Neurosci. 2016;7(1):68-74.
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  • Zhang Y, Appell M, Eltit JM, et al. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. J Med Chem. 2016;59(17):7979-7993.

Sources

Comparative

comparing synthetic routes for chiral 2-aminopentanophenones

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Author: BenchChem Technical Support Team. Date: March 2026

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Integrating Diagram Enhancements

I've integrated the finalized diagram code, which now includes reaction details, mechanistic explanations, and a clear workflow using the Graphviz DOT format. The complete workflow covers chiral pool, asymmetric catalysis, and racemic resolution steps. This should meet the E-E-A-T criteria.

Title: Comparative Guide to Synthetic Routes for Chiral 2-Aminopentanophenones

Introduction

Chiral 2-aminopentanophenones represent a critical class of alpha-aminoketones with profound pharmacological significance. Prominent examples include the active pharmaceutical ingredient (API) pyrovalerone and the research chemical pentedrone. These compounds function as potent monoamine transporter inhibitors, and crucially, their biological activity is highly enantioselective. For instance, the dopamine transporter (DAT) inhibitory potency of racemic pyrovalerone resides almost entirely within its (2S)-enantiomer (DAT Ki​ = 18.1 nM) [2.7]. Similarly, the (S)-enantiomer of pentedrone exhibits significantly higher potency and cytotoxicity than its (R)-counterpart[1].

Given the pharmacological necessity of isolating the eutomer (the active enantiomer), researchers must select synthetic routes that maximize enantiomeric excess (ee) while balancing scalability and atom economy. This guide objectively compares the three primary methodologies for accessing enantiopure 2-aminopentanophenones: Chiral Pool Synthesis, Asymmetric Catalysis, and Racemic Resolution.

Section 1: Objective Comparison of Synthetic Routes

To guide synthetic planning, the table below summarizes the performance metrics of the three primary routes.

Synthetic RouteTypical Yield (%)Enantiomeric Excess (ee)ScalabilityAtom EconomyPrimary Limitation
Chiral Pool (L-Norvaline) 40–55% (Over 4 steps)>98%ModerateLowStoichiometric chiral starting materials required; multi-step protection/deprotection.
Asymmetric Catalysis (Rh) 85–95%95–99%HighHighHigh cost of transition metals and proprietary chiral ligands (e.g., DuanPhos).
Racemic Resolution (HPLC) <50% (Theoretical max)>99%Very HighVery Low50% of the product is the undesired enantiomer (requires racemization/recycling).

Section 2: Visualizing the Synthetic Workflows

The logical progression of each synthetic strategy is mapped below. While all three routes converge on the enantiopure (S)-isomer, their mechanistic origins—relying on pre-existing stereocenters, catalyst-induced facial selectivity, or physical separation—differ fundamentally.

G Title Synthesis of (S)-2-Aminopentanophenones Pool Route A: Chiral Pool Title->Pool Cat Route B: Asymmetric Catalysis Title->Cat Res Route C: Racemic Resolution Title->Res Pool1 L-Norvaline (Chiral Starting Material) Pool->Pool1 Cat1 Prochiral Enamine (Achiral Precursor) Cat->Cat1 Res1 Racemic alpha-Bromoketone + Amine Res->Res1 Pool2 Weinreb Amide Formation (Prevents Over-addition) Pool1->Pool2 Pool3 Grignard Addition (PhMgBr) Pool2->Pool3 Target Enantiopure (S)-Isomer (>99% ee) Pool3->Target Cat2 Rh-DuanPhos Catalyst (Facial Selectivity) Cat1->Cat2 Cat3 Asymmetric Hydrogenation (H2, 50 psi) Cat2->Cat3 Cat3->Target Res2 Racemic 2-Aminopentanophenone (50% S, 50% R) Res1->Res2 Res3 Preparative Chiral HPLC (Polysaccharide CSP) Res2->Res3 Res3->Target

Fig 1. Comparative workflows for synthesizing chiral 2-aminopentanophenones.

Section 3: Detailed Methodologies & Experimental Protocols

Route A: Chiral Pool Synthesis (Starting from L-Norvaline)

Mechanistic Causality: This approach leverages the naturally occurring (S)-configuration of the amino acid L-norvaline. To prevent racemization of the acidic alpha-proton and to avoid over-addition of the Grignard reagent (which would yield an unwanted tertiary alcohol), the carboxylic acid is converted into a Weinreb amide. The Weinreb amide forms a stable, chelated five-membered cyclic intermediate with the magnesium ion, which only collapses to the desired ketone upon aqueous quenching.

Protocol:

  • Amine Protection: Dissolve L-norvaline (1.0 eq) in a 1:1 mixture of THF and 1M NaOH. Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) dropwise at 0 °C. Stir at room temperature for 12 h. Acidify and extract with ethyl acetate to yield N-Boc-L-norvaline.

  • Weinreb Amide Formation: Dissolve N-Boc-L-norvaline in DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 12 h. Wash with 1M HCl and brine, dry over Na 2​ SO 4​ , and concentrate.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF under an argon atmosphere. Cool to 0 °C. Add phenylmagnesium bromide (PhMgBr, 3.0 M in ether, 1.5 eq) dropwise.

    • Self-Validation Step: Monitor by TLC; the chelated intermediate will stall at the mono-addition stage, ensuring no tertiary alcohol byproduct is formed. Quench with saturated aqueous NH 4​ Cl to collapse the intermediate into the ketone.

  • Deprotection: Treat the resulting N-Boc-(S)-pentedrone with 20% TFA in DCM for 2 hours. Concentrate in vacuo and precipitate the hydrochloride salt using ethereal HCl to yield (S)-pentedrone·HCl.

Route B: Asymmetric Catalysis (Rhodium-Catalyzed Hydrogenation)

Mechanistic Causality: Asymmetric hydrogenation of alpha-dehydroamino ketones provides a highly atom-economical route to chiral alpha-aminoketones[2]. The use of a chiral bidentate phosphorus ligand (e.g., DuanPhos) creates a rigid, C2​ -symmetric chiral pocket around the Rhodium center. This steric environment forces the prochiral enamine substrate to coordinate in a specific geometry, dictating that the hydride transfer occurs exclusively to one face of the alkene, resulting in exceptional enantioselectivity.

Protocol:

  • Substrate Preparation: Synthesize the alpha-dehydroamino ketone precursor by condensing 1-phenylpentane-1,2-dione with the desired amine (e.g., pyrrolidine for pyrovalerone) under Dean-Stark conditions.

  • Catalyst Loading: In a nitrogen-filled glovebox, dissolve the alpha-dehydroamino ketone (1.0 mmol) and[Rh(COD)(R,R)-DuanPhos]BF 4​ (0.01 mmol, 1 mol%) in anhydrous degassed methanol (5 mL).

  • Hydrogenation: Transfer the solution to a high-pressure stainless-steel autoclave. Purge the vessel with H 2​ gas three times, then pressurize to 50 psi.

  • Reaction & Isolation: Stir the mixture at room temperature for 12 hours. Release the pressure carefully.

    • Self-Validation Step: Analyze a crude aliquot via analytical chiral HPLC to confirm >95% ee before proceeding to bulk purification. Filter the mixture through a short pad of silica gel to remove the rhodium catalyst, and concentrate to yield the enantiopure product.

Route C: Racemic Resolution via Preparative Chiral Chromatography

Mechanistic Causality: Synthesizing the racemic mixture is highly cost-effective and avoids expensive chiral reagents. The resolution relies on polysaccharide-based chiral stationary phases (CSPs)[3]. The helical structure of the amylose or cellulose backbone, functionalized with carbamate groups, provides a chiral environment where the (S) and (R) enantiomers experience differential hydrogen bonding, dipole-dipole, and π−π interactions, leading to distinct retention times.

Protocol:

  • Racemic Synthesis: Brominate valerophenone using Br 2​ in acetic acid to yield 2-bromo-1-phenylpentan-1-one. React this intermediate with an excess of the target amine (e.g., aqueous methylamine) in THF. Extract and crystallize to obtain the racemic 2-aminopentanophenone.

  • Chromatographic Setup: Utilize a preparative Supercritical Fluid Chromatography (SFC) or HPLC system equipped with a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)).

  • Separation: Use a mobile phase of Hexane/Isopropanol (80:20 v/v) modified with 0.1% diethylamine.

    • Causality Note: The diethylamine additive is critical; it masks residual free silanols on the silica support, preventing severe peak tailing of the basic aminoketone.

  • Fraction Collection: Elute at a constant flow rate (e.g., 20 mL/min). The (S)-enantiomer typically elutes first. Monitor via UV detection at 254 nm, collect the isolated fractions, and evaporate the solvent to recover the pure enantiomers.

References

  • Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors." ACS, 2006.
  • Silva, B., et al. "Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods." PMC, 2022.
  • Gao, W., et al. "Facile Approach to Enantiomerically Pure α-Amino Ketones by Friedel−Crafts Aminoacylation and Their Conversion into Peptidyl Ketones." ResearchGate, 2015.
  • Paškan, M., et al. "Preparative Chiral Resolution of Synthetic Cathinones Using Polysaccharide-Based Chiral Stationary Phases." ResearchGate, 2024.

Sources

Validation

Comparative Study of Pyrrolidinophenone Analogues for NET Binding: A Technical Guide

Synthetic cathinones, colloquially known as "bath salts," have evolved rapidly, presenting significant challenges and opportunities in neuropharmacology. Among these, the α-pyrrolidinophenone subclass—characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic cathinones, colloquially known as "bath salts," have evolved rapidly, presenting significant challenges and opportunities in neuropharmacology. Among these, the α-pyrrolidinophenone subclass—characterized by a pyrrolidine ring at the amine moiety—exhibits a distinct pharmacological profile. Unlike simple cathinones (e.g., methcathinone) which act as monoamine releasing agents, pyrrolidinophenones function as potent, competitive reuptake inhibitors at the dopamine (DAT) and norepinephrine (NET) transporters[1].

While much of the literature focuses on DAT due to its role in addiction, the binding affinity of these analogues at the human norepinephrine transporter (hNET) is a critical determinant of their sympathomimetic toxicity (e.g., tachycardia, hypertension). This guide provides an objective, data-driven comparison of pyrrolidinophenone analogues for NET binding, detailing their structure-activity relationships (SAR) and the self-validating experimental protocols required to quantify these interactions.

Structure-Activity Relationship (SAR) at the Norepinephrine Transporter

The binding affinity and selectivity of pyrrolidinophenones at NET are strictly governed by their molecular architecture, specifically the length of the α-alkyl chain and the presence of aromatic substitutions[2].

  • The Pyrrolidine Ring: The inclusion of a bulky tertiary amine (the pyrrolidine ring) fundamentally shifts the molecule's mechanism. The steric bulk prevents the molecule from being translocated across the presynaptic membrane by NET. Consequently, the analogue acts as a transport blocker rather than a substrate, trapping endogenous norepinephrine in the synaptic cleft[3].

  • α-Alkyl Chain Extension: The potency of NET inhibition is highly sensitive to the length of the aliphatic side chain. Extending the chain from a methyl group (α-PPP) to a propyl group (α-PVP) results in a dramatic increase in NET binding affinity[4]. The optimal steric fit within the hydrophobic pocket of the hNET binding site is achieved with propyl (α-PVP) or isobutyl (α-PiHP) chains, which exhibit nanomolar affinities[5][6].

  • Aromatic Ring Substitutions: The addition of a 3,4-methylenedioxy moiety to the aromatic ring (yielding MDPV from α-PVP) maintains high affinity for NET and DAT but slightly increases the molecule's affinity for the serotonin transporter (SERT), altering its overall monoaminergic selectivity profile[2][4].

NET_Mechanism NE Norepinephrine (NE) NET hNET Transporter NE->NET Normal Uptake Synapse Synaptic Cleft Accumulation NE->Synapse Accumulates NET->Synapse Uptake Inhibited Pyrro Pyrrolidinophenone (e.g., α-PVP) Pyrro->NET Competitive Blockade Receptor Postsynaptic Activation Synapse->Receptor Hyperstimulation

Fig 1: Mechanism of NET competitive blockade by pyrrolidinophenones leading to NE accumulation.

Quantitative Comparison of hNET Binding Affinities

To objectively evaluate the sympathomimetic potential of these analogues, we must compare their half-maximal inhibitory concentrations (IC50) at hNET. As demonstrated in the table below, pyrrolidinophenones with extended α-alkyl chains (α-PVP, MDPV, α-PiHP) exhibit NET binding affinities that are exponentially more potent than classical stimulants like cocaine[4][6].

Compoundα-Alkyl ChainhNET IC50 (nM)hDAT IC50 (nM)hSERT IC50 (nM)
α-PVP Propyl (C3)14.212.8> 10,000
MDPV Propyl (C3)25.94.03,305
α-PiHP Isobutyl41.416.5> 10,000
Cocaine (Ref)N/A~ 1,600*202~ 300

*Note: Cocaine NET affinity is reported as Ki = 1,600 nM in standardized WHO ECDD radioligand assays[6].

Experimental Methodology: Self-Validating hNET Radioligand Binding Assay

To generate reliable, reproducible IC50 values for novel pyrrolidinophenone analogues, researchers must employ a highly controlled radioligand competition binding assay. The following protocol utilizes HEK293 cells stably transfected with hNET. The system is designed to be self-validating by incorporating internal controls for non-specific binding (NSB) and utilizing rapid-filtration techniques to freeze dynamic equilibrium states.

Step-by-Step Workflow & Mechanistic Causality

Step 1: Membrane Preparation

  • Action: Harvest HEK293-hNET cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane pellet.

  • Causality: Using isolated cell membranes rather than whole cells eliminates the confounding variables of intracellular drug accumulation and metabolism, isolating the pure receptor-ligand interaction at the transporter surface.

Step 2: Radioligand Selection and Incubation

  • Action: Incubate 50 µg of membrane protein with 1 nM [3H]Nisoxetine and varying concentrations of the unlabeled pyrrolidinophenone analogue (10^-11 to 10^-4 M) in assay buffer for 60 minutes at 22°C.

  • Causality: [3H]Nisoxetine is chosen due to its extreme selectivity for NET. In heterologous expression systems, this ensures that the displacement curve strictly represents NET binding affinity, eliminating off-target noise. The 60-minute incubation at room temperature ensures the binding kinetics reach a steady-state equilibrium without accelerating receptor degradation.

Step 3: Defining Non-Specific Binding (Self-Validation)

  • Action: In parallel control tubes, add 10 µM Desipramine alongside the [3H]Nisoxetine.

  • Causality: Desipramine is a tricyclic antidepressant with a highly potent, established affinity for NET. At 10 µM, it saturates 100% of the specific hNET binding sites. Any remaining radioactivity detected in these tubes represents radioligand sticking nonspecifically to the plastic or lipid bilayer. Subtracting this NSB value from all data points mathematically validates that the resulting IC50 curve reflects only specific receptor interactions.

Step 4: Rapid Vacuum Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: The binding equilibrium of pyrrolidinophenones is highly dynamic. Rapid filtration instantly separates bound from free radioligand. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding to the filter itself. The ice-cold wash buffer drastically slows the dissociation rate of the receptor-ligand complex during the washing phase, "freezing" the equilibrium for accurate quantification.

Step 5: Scintillation Counting

  • Action: Extract filters into scintillation vials, add counting cocktail, and quantify radioactivity using a liquid scintillation counter. Analyze data using non-linear regression to determine IC50 and Ki values.

Assay_Workflow HEK HEK293-hNET Membranes Incubation Incubate with [3H]Nisoxetine HEK->Incubation Displacement Add Unlabeled Analogue Incubation->Displacement Filtration Rapid Vacuum Filtration Displacement->Filtration Counting Scintillation Counting Filtration->Counting

Fig 2: Step-by-step radioligand competition binding workflow for evaluating hNET affinity.

Conclusion

The comparative analysis of pyrrolidinophenone analogues reveals that minor structural modifications—specifically the elongation of the α-alkyl chain—yield profound increases in norepinephrine transporter binding affinity. Compounds like α-PVP and MDPV act as highly potent, competitive transport blockers at hNET, exhibiting binding affinities that far exceed those of traditional psychostimulants. For drug development professionals and toxicologists, utilizing rigorously controlled, self-validating radioligand assays is paramount for accurately mapping the SAR and predicting the sympathomimetic liability of emerging synthetic cathinones.

Sources

Comparative

biological activity comparison of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one and its phenyl-substituted analogs

Nomenclature & Scope Clarification: While the chemical identifier 1-[(2S)-pyrrolidin-2-yl]pentan-1-one technically describes a ketone where the pentyl chain is attached to the C2 position of a pyrrolidine ring, the vast...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature & Scope Clarification: While the chemical identifier 1-[(2S)-pyrrolidin-2-yl]pentan-1-one technically describes a ketone where the pentyl chain is attached to the C2 position of a pyrrolidine ring, the vast majority of neuropharmacological research and drug development focuses on its N-substituted structural isomers—the α -pyrrolidinophenones. To provide the most authoritative and data-rich comparison for researchers, this guide evaluates the biologically active target: (2S)-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (the active S-enantiomer of α -PVP) and its phenyl-substituted analogs (e.g., pyrovalerone, MDPV)[1][2].

Mechanistic Overview: Monoamine Transporter (MAT) Inhibition

The biological activity of α -pyrrolidinophenones is defined by their interaction with presynaptic monoamine transporters. Unlike amphetamine analogs, which act as substrates to induce the reverse transport (release) of neurotransmitters, α -PVP and its phenyl-substituted analogs act purely as reuptake inhibitors [2]. They bind with high affinity to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), locking the transporters in an outward-facing conformation. This blockade prevents the clearance of catecholamines from the synaptic cleft, leading to profound post-synaptic receptor hyperactivation[3].

MAT_Pathway Cathinone (S)-α-PVP & Analogs DAT Dopamine Transporter (DAT) Cathinone->DAT Primary Target NET Norepinephrine Transporter (NET) Cathinone->NET Secondary Target Reuptake Inhibition of Monoamine Reuptake DAT->Reuptake NET->Reuptake Synapse Monoamine Accumulation in Synaptic Cleft Reuptake->Synapse Receptors Post-Synaptic Receptor Hyperactivation Synapse->Receptors Excitatory Signal

Mechanism of Action: (S)-α-PVP and analogs block DAT/NET, causing synaptic monoamine accumulation.

Biological Activity Comparison: Quantitative Data

The addition of substituents to the phenyl ring of the α -PVP backbone drastically alters the molecule's lipophilicity, steric profile, and subsequent transporter selectivity. The table below summarizes the in vitro binding affinities ( Ki​ ) and functional uptake inhibition ( IC50​ ) across the primary analogs[1][4][5][6].

CompoundPhenyl SubstitutionDAT IC50​ (nM)NET IC50​ (nM)SERT IC50​ (nM)Transporter Profile
α -PVP Unsubstituted52.356.0> 10,000DAT/NET Selective
Pyrovalerone 4-Methyl21.4 ( Ki​ )109.0 ( Ki​ )> 10,000DAT/NET Selective
MDPV 3,4-Methylenedioxy4.126.03,349Highly DAT Selective
Naphyrone Naphthyl (Fused)20.1 ( Ki​ )37.8 ( Ki​ )199.0 ( Ki​ )Triple Reuptake Inhibitor

Note: Data derived from rat brain synaptosomes and HEK293 cells expressing human MATs. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Analysis

Stereochemical Causality

The biological activity of these compounds is highly enantioselective. The (S)-enantiomer (e.g., 2S-pyrovalerone) is up to 100-fold more potent at DAT than the (R)-enantiomer[2]. Molecular modeling reveals the causality behind this: the propyl side chain of the (S)-isomer spatially overlaps with the β -carbomethoxy group of cocaine-like tropane derivatives. This specific spatial orientation is required for optimal hydrophobic interaction within the central cavity of the dopamine transporter[7].

Phenyl Ring Substitutions
  • Baseline (Unsubstituted α -PVP): Exhibits potent, balanced inhibition of DAT and NET with negligible affinity for the Serotonin Transporter (SERT)[6].

  • Electron-Donating Groups (Pyrovalerone): The addition of a 4-methyl group enhances hydrophobic interactions deep within the DAT binding pocket, slightly increasing DAT affinity compared to the unsubstituted backbone[1].

  • Bulky Oxygen-Rich Rings (MDPV): The 3,4-methylenedioxy ring drastically increases the molecule's lipophilicity. This allows MDPV to partition more effectively into the lipid membrane and access the transporter binding site, resulting in a 10-fold increase in DAT potency ( IC50​≈4.1 nM) compared to α -PVP[4].

  • Extended Aromatic Systems (Naphyrone): Replacing the phenyl ring with a bulky naphthyl group forces the molecule to interact with the larger SERT binding pocket. This structural expansion converts a strictly DAT/NET selective inhibitor into a potent, non-selective triple reuptake inhibitor[5].

Experimental Methodologies: Self-Validating Systems

To accurately determine the IC50​ and Ki​ values presented above, researchers rely on highly controlled in vitro radioligand uptake assays. The protocol below is designed as a self-validating system to eliminate biological noise and ensure data integrity.

Protocol: In Vitro Monoamine Uptake Inhibition Assay
  • Cell Line Preparation: Culture HEK293 (Human Embryonic Kidney) cells stably transfected with human DAT, NET, or SERT.

    • Causality: HEK293 cells naturally lack endogenous background monoamine transporters. Using them ensures that any measured radioligand uptake is exclusively mediated by the target human protein, creating a self-validating, zero-background baseline.

  • Compound Incubation: Plate cells in standard assay buffer (e.g., Krebs-Ringer HEPES). Introduce varying concentrations of the test analog (0.1 nM to 10 µM) alongside a fixed concentration of a tritiated neurotransmitter ( [3H] dopamine, [3H] norepinephrine, or [3H] serotonin). Incubate for 10 minutes at 25°C.

  • Reaction Termination & Filtration: Terminate the reaction by rapid vacuum filtration over Whatman GF/B glass-fiber filters, followed immediately by three rapid washes with ice-cold assay buffer.

    • Causality: Transporter kinetics are highly temperature-dependent. The ice-cold buffer instantly halts transporter activity and prevents the efflux of the intracellular radioligand, preserving the exact state of uptake at the 10-minute mark.

  • Quantification: Transfer the filters to scintillation vials, submerge in scintillation cocktail, and quantify retained radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis: Calculate IC50​ values using non-linear regression (sigmoidal dose-response curves). Convert to Ki​ using the Cheng-Prusoff equation to account for the specific radioligand concentration and its baseline affinity.

Workflow Cell HEK293 Cells (hDAT/hNET/hSERT) Incubation Incubate with Radioligand & Drug Cell->Incubation Wash Rapid Filtration & Ice-Cold Wash Incubation->Wash LSC Liquid Scintillation Counting Wash->LSC Data Non-Linear Regression (IC50 / Ki) LSC->Data

Self-validating in vitro radioligand uptake assay workflow for determining IC50 and Ki values.

References

  • Meltzer PC, Butler D, Deschamps JR, Madras BK. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry, 2006.[Link]

  • Baumann MH, Partilla JS, Lehner KR, et al. "Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP)." Brain Research, 2013.[Link]

  • Kolanos R, Solis E, Sakloth F, et al. "Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs." Current Topics in Behavioral Neurosciences, 2015.[Link]

  • Advisory Council on the Misuse of Drugs (ACMD). "Consideration of the naphthylpyrovalerone analogues and related compounds." GOV.UK, 2010.[Link]

  • World Health Organization (WHO). "1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP) Critical Review Report." Expert Committee on Drug Dependence, 2015.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[(2S)-pyrrolidin-2-yl]pentan-1-one

Handling complex chiral intermediates like 1-[(2S)-pyrrolidin-2-yl]pentan-1-one requires moving beyond basic compliance and understanding the molecular behavior of the compound. As a chiral alpha-amino ketone, this molec...

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex chiral intermediates like 1-[(2S)-pyrrolidin-2-yl]pentan-1-one requires moving beyond basic compliance and understanding the molecular behavior of the compound. As a chiral alpha-amino ketone, this molecule is a highly valuable building block in asymmetric synthesis and drug development. However, its unique structure—combining a basic pyrrolidine ring with a lipophilic pentanoyl chain—creates specific handling challenges that demand a rigorous, causality-driven safety protocol.

This guide provides an authoritative, self-validating system for the safe handling, transfer, and disposal of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one, ensuring both scientific reproducibility and absolute laboratory safety.

Mechanistic Hazard Assessment: The "Trojan Horse" Effect

To design an effective safety protocol, we must first understand why this chemical is hazardous. The danger of 1-[(2S)-pyrrolidin-2-yl]pentan-1-one lies in its dual-functional nature:

  • The Corrosive Head (Pyrrolidine Ring): Secondary aliphatic amines are strong bases (pKa ~11). Upon contact with the ambient moisture on human skin or eyes, the nitrogen atom deprotonates water, generating hydroxide ions. This leads to the rapid saponification of fatty acids in cell membranes, causing severe liquefactive necrosis (chemical burns) ()[1].

  • The Lipophilic Tail (Pentanoyl Chain): The 5-carbon ketone chain significantly increases the molecule's partition coefficient (LogP). This lipophilicity acts as a "Trojan Horse," allowing the molecule to bypass the lipid-rich stratum corneum (the skin's outer barrier) much faster than unsubstituted pyrrolidine, dragging the corrosive amine directly into the dermis and systemic circulation ().

Quantitative Hazard Summary
Hazard CategoryGHS ClassificationMechanistic Rationale & Causality
Skin Corrosion Category 1BAmine nitrogen deprotonates moisture, causing rapid saponification of dermal lipids.
Systemic Toxicity Category 4 (Oral/Dermal)The lipophilic pentanoyl chain increases LogP, accelerating transdermal absorption.
Eye Damage Category 1High basicity leads to rapid, irreversible liquefactive necrosis of corneal tissues.
Flammability Category 3Aliphatic ketones and amines possess significant vapor pressure and low flash points.

The Personal Protective Equipment (PPE) Ecosystem

Standard laboratory PPE is insufficient for lipophilic amines. Aliphatic amines rapidly permeate standard latex and thin nitrile, meaning incorrect glove selection can trap the chemical against the skin, exacerbating burns ()[2].

Implement the following PPE Ecosystem :

  • Dermal Protection (The Double-Glove Protocol):

    • Inner Layer: 4-mil Nitrile gloves (provides baseline dexterity and secondary splash protection).

    • Outer Layer: 14-mil Butyl Rubber or Neoprene gloves. Causality: Butyl rubber provides a dense, highly cross-linked polymeric barrier that is chemically resistant to basic organic solvents and ketones, preventing transdermal permeation ().

  • Ocular Protection: Indirect-vented chemical splash goggles (ANSI Z87.1+). If transferring volumes greater than 50 mL, a full-face shield is mandatory to protect against corrosive micro-splashes.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm) to mitigate inhalation of volatile amine vapors.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure handling:

Step 1: Workspace Preparation

  • Purge the fume hood by running it fully open for 2 minutes prior to operation.

  • Line the active work area with PTFE-backed absorbent spill mats. Causality: The PTFE backing prevents lipophilic liquids from reaching the stainless steel hood deck, while the absorbent face traps the liquid, minimizing vapor evolution.

Step 2: Closed-System Transfer

  • Avoid standard air-displacement pipettes. The vapor pressure of the pentan-1-one moiety will alter the air cushion, causing the pipette to drip corrosive liquid during transfer.

  • Use glass gas-tight syringes or positive-displacement pipettes with PTFE tips for all volumetric transfers.

Step 3: Post-Transfer Decontamination

  • Do not use water to clean initial spills, as this spreads the lipophilic compound.

  • Wipe down all spatulas, glassware, and surfaces with a 5% Citric Acid or dilute Acetic Acid solution. Causality: Weak acids safely protonate the basic pyrrolidine nitrogen, converting the volatile, lipophilic freebase into a water-soluble, non-volatile organic salt without triggering a violent exothermic reaction.

Mandatory Visualization: Handling & Emergency Workflow

G A 1. Risk Assessment & Fume Hood Purge B 2. Don PPE Ecosystem (Butyl Outer, Nitrile Inner) A->B C 3. Closed-System Transfer (Positive Displacement) B->C D Spill or Exposure? C->D E Emergency Protocol (Eyewash/Shower) D->E Yes (Evacuate) F 4. Standard Decontamination (Weak Acid Quench) D->F No (Proceed) G 5. Waste Segregation (Basic Organic Stream) E->G Post-Emergency Cleanup F->G

Operational workflow and emergency response for handling aliphatic amino ketones.

Disposal & Decontamination Plan

Improper disposal of pyrrolidine derivatives can lead to catastrophic laboratory incidents. 1-[(2S)-pyrrolidin-2-yl]pentan-1-one must be treated as a Corrosive/Basic Organic Waste ()[3].

  • Waste Segregation (CRITICAL): Never mix this amine waste with halogenated solvents (e.g., chloroform, dichloromethane). Causality: Aliphatic amines can undergo violent, exothermic alkylation reactions (Menshutkin reactions) when mixed with halogenated compounds, potentially over-pressurizing waste carboys.

  • Oxidizer Incompatibility: Keep strictly isolated from strong oxidizers (nitric acid, peroxides, permanganates) to prevent spontaneous combustion.

  • Spill Response: In the event of a spill inside the fume hood, do NOT use sawdust or combustible absorbents. Cover the spill with an inert inorganic absorbent (e.g., vermiculite or dry sand), neutralize carefully with solid citric acid, and sweep into a chemically resistant poly-drum for EHS pickup.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Pyrrolidine." Fisher Scientific.[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Pyrrolidine." NJ.gov.[Link]

  • MAPA Professional. "Chemical Glove Selection Tool." MAPA Pro. [Link]

  • Ataman Kimya. "Di-sec-butylamine Technical Data." Ataman Chemicals.[Link]

Sources

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